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  • Product: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride
  • CAS: 1823954-95-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and reaction mechanism of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a P...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and reaction mechanism of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pinner salt of significant interest as a versatile intermediate in organic synthesis. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, empowering researchers to optimize the reaction and apply it to their specific needs.

Introduction: The Significance of Pinner Salts

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into imidate salts, commonly known as Pinner salts.[1][2] These salts are highly reactive intermediates that can be readily transformed into a variety of valuable functional groups, including esters, amidines, and orthoesters.[2] Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, the subject of this guide, is the Pinner salt derived from methyl 2-cyanobenzoate and methanol. Its bifunctional nature, possessing both an activated imino ester and a methyl ester, makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Synthesis Pathway: A Two-Step Approach

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a two-step process that begins with the preparation of the starting material, methyl 2-cyanobenzoate, followed by the Pinner reaction itself.

Step 1: Synthesis of Methyl 2-Cyanobenzoate

The precursor, methyl 2-cyanobenzoate, can be synthesized via the esterification of 2-cyanobenzoic acid. This is a standard Fischer esterification reaction.

Reaction Scheme:

Experimental Protocol: Esterification of 2-Cyanobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyanobenzoic acid (1.0 eq) in an excess of dry methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-cyanobenzoate. The crude product can be further purified by column chromatography on silica gel if necessary.

Table 1: Summary of Reaction Parameters for Methyl 2-Cyanobenzoate Synthesis

ParameterValueRationale
Reactants 2-Cyanobenzoic Acid, MethanolStandard starting materials for Fischer esterification.
Catalyst Concentrated Sulfuric AcidA strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.
Solvent Methanol (in excess)Serves as both a reactant and a solvent, driving the equilibrium towards the product side.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for reaching equilibrium. Monitoring by TLC is recommended.
Purification Neutralization, Extraction, Column ChromatographyStandard procedures to isolate and purify the ester product.

Diagram 1: Synthesis Workflow for Methyl 2-Cyanobenzoate

Synthesis_Workflow_Step1 reagents 2-Cyanobenzoic Acid Methanol Sulfuric Acid reaction Reflux (4-8 hours) reagents->reaction 1. workup Work-up (Neutralization, Extraction) reaction->workup 2. purification Purification (Column Chromatography) workup->purification 3. product Methyl 2-Cyanobenzoate purification->product 4.

Caption: Workflow for the synthesis of the starting material, Methyl 2-Cyanobenzoate.

Step 2: Pinner Reaction for the Synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

The core of the synthesis is the Pinner reaction, where methyl 2-cyanobenzoate reacts with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme:

Experimental Protocol: Pinner Reaction

  • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions to prevent the hydrolysis of the product. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Reaction Setup: Dissolve methyl 2-cyanobenzoate (1.0 eq) in a mixture of anhydrous methanol (1.1-1.5 eq) and a dry, inert solvent such as diethyl ether or dichloromethane in a flask equipped with a gas inlet tube and a drying tube.

  • HCl Gas Introduction: Cool the reaction mixture in an ice-salt bath to 0-5 °C. Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so the temperature should be carefully controlled. Continue the introduction of HCl until the solution is saturated.

  • Reaction Progression: After saturation with HCl, seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours). The product will often precipitate as a white solid.

  • Isolation of Product: Collect the precipitated solid by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and by-products. Dry the product under vacuum to yield Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Table 2: Summary of Reaction Parameters for the Pinner Reaction

ParameterValueRationale
Reactants Methyl 2-Cyanobenzoate, MethanolThe nitrile and alcohol required for the Pinner reaction.
Catalyst Anhydrous Hydrogen Chloride (gas)A strong acid catalyst is essential to protonate the nitrile nitrogen, making the carbon more electrophilic.[3]
Solvent Anhydrous Diethyl Ether or DichloromethaneInert solvents that help to dissolve the starting material and facilitate the precipitation of the Pinner salt.
Temperature 0-5 °CLow temperatures are critical to prevent the thermodynamically unstable imidate hydrochloride from rearranging into amides or other side products.[2]
Reaction Time 24-48 hoursSufficient time for the reaction to proceed to completion at low temperatures.
Work-up Filtration and washing with anhydrous etherIsolation of the solid product while maintaining anhydrous conditions.

Diagram 2: Pinner Reaction Workflow

Pinner_Reaction_Workflow reactants Methyl 2-Cyanobenzoate Anhydrous Methanol Anhydrous Solvent hcl_addition Bubble dry HCl (g) (0-5 °C) reactants->hcl_addition 1. reaction Stir at 0-5 °C (24-48 hours) hcl_addition->reaction 2. isolation Filtration (under N2) reaction->isolation 3. washing Wash with anhydrous ether isolation->washing 4. product Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride washing->product 5.

Caption: Step-by-step workflow for the Pinner synthesis of the target compound.

Reaction Mechanism: A Stepwise Look

The Pinner reaction proceeds through a well-established acid-catalyzed nucleophilic addition mechanism.[3][4]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

  • Deprotonation: A base, such as the chloride ion or another molecule of methanol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral methyl imidate.

  • Protonation of the Imidate Nitrogen: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final, stable product, the Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride salt.[4]

Diagram 3: Pinner Reaction Mechanism

Pinner_Mechanism cluster_0 Step 1: Protonation of Nitrile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Deprotonation & Protonation Nitrile Methyl 2-Cyanobenzoate ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ HCl HCl ProtonatedNitrile_c1 Protonated Nitrile Methanol Methanol ProtonatedImidate Protonated Imidate Methanol->ProtonatedImidate ProtonatedImidate_c2 Protonated Imidate ProtonatedNitrile_c1->ProtonatedImidate PinnerSalt Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride ProtonatedImidate_c2->PinnerSalt - H+ + H+

Caption: The stepwise mechanism of the Pinner reaction.

Characterization and Quality Control

To ensure the successful synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, proper characterization is essential. The following spectroscopic techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of the methoxy group, the methyl ester group, and the aromatic protons. The imino proton may appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the imino carbon, the methoxy carbon, the methyl ester carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the imino group, the C=O bond of the ester, and the N-H bond of the hydrochloride salt.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: The most common reason for a failed Pinner reaction is the presence of moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. The HCl gas must also be anhydrous.

  • Formation of Amide By-product: Elevated temperatures can lead to the rearrangement of the Pinner salt to the corresponding N-substituted amide. Maintaining a low temperature throughout the reaction and work-up is critical.[2]

  • Formation of Ester By-product: If water is present, the Pinner salt can hydrolyze to form the corresponding methyl ester of 2-carboxymethylbenzoate.

Conclusion

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride via the Pinner reaction is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the reaction mechanism and adhering to the critical experimental parameters, particularly the need for anhydrous and low-temperature conditions, researchers can reliably synthesize this compound in good yield. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors, facilitating the creation of novel and complex molecules.

References

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
  • Selva, M., & Tundo, P. (2013). A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry, 15(8), 2251-2258. [Link]

  • Wikipedia contributors. (2023). Pinner reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, A., Maguire, J. A., & Biehl, E. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2555. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • U.S. Patent No. 3,803,202. (1974). Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.

Sources

Exploratory

1H and 13C NMR Spectral Analysis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) Executive Summary Methyl 2-[Imino(methoxy)methyl]b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5)

Executive Summary

Methyl 2-[Imino(methoxy)methyl]benzoate hydrochloride is a highly reactive Pinner salt (imidate hydrochloride) containing both a methyl ester and a methyl imidate functional group on an ortho-disubstituted benzene ring. It serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, such as quinazolines, and in the bioconjugation of primary amines[1].

Because imidate hydrochlorides are highly sensitive to moisture and prone to hydrolysis, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a structural confirmation tool—it is a kinetic snapshot of the molecule's integrity. This guide provides an authoritative breakdown of the 1 H and 13 C NMR spectral data, explaining the fundamental electronic causality behind the chemical shifts and detailing a self-validating experimental protocol for accurate data acquisition.

Part 1: Structural Causality and Electronic Effects

To interpret the NMR spectrum of this compound accurately, one must understand the competing electronic and steric forces at play. The molecule features two distinct methoxy ( −OCH3​ ) groups that serve as internal diagnostic markers.

  • The Iminium Deshielding Effect: The imidate group ( −C(=NH2+​)OCH3​Cl− ) carries a formal positive charge distributed between the nitrogen and the carbon atoms via resonance. This intense electron-withdrawing effect drastically deshields the adjacent methoxy protons and carbon, pushing them significantly downfield compared to a standard ester[2].

  • Steric Ortho-Twist: The ortho relationship between the bulky ester and the imidate hydrochloride forces both groups out of coplanarity with the benzene ring. This disrupts extended π -conjugation, slightly shielding the aromatic protons compared to a perfectly planar benzoate system, while maintaining distinct, non-overlapping signals for the two functional groups.

  • Proton Exchange Dynamics: The iminium protons ( −NH2+​ ) are highly acidic and will rapidly exchange with protic solvents (like D2​O or CD3​OD ), rendering them invisible. Furthermore, protic solvents initiate the hydrolysis of the imidate back into an ester. Therefore, an aprotic, highly polar solvent is mandatory.

Causality N1 Iminium Ion (-NH2+) Extreme Deshielding N2 Imidate Methoxy δ ~4.45 ppm (1H) N1->N2 Inductive Electron Withdrawal N3 Ester Methoxy δ ~3.85 ppm (1H) N4 Aromatic Core Steric Twist (Non-Coplanar) N4->N2 Ortho Effect N4->N3 Ortho Effect

Fig 1: Electronic and steric causality driving the NMR chemical shifts.

Part 2: Spectral Data Presentation

The following tables summarize the predicted and literature-grounded quantitative NMR data for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, referencing established spectral behaviors of structurally analogous benzimidate hydrochlorides[1],[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
11.50 – 12.00 Broad Singlet (br s)2H −NH2+​ (Imino protons)Highly deshielded by the localized positive charge on the nitrogen. Broadening is due to quadrupolar relaxation of 14N and restricted rotation around the C=N+ bond[2].
7.90 Doublet (d, J ≈ 7.8 Hz)1HAr- H (ortho to ester)Deshielded by the anisotropic effect of the adjacent ester carbonyl.
7.80 Doublet (d, J ≈ 7.8 Hz)1HAr- H (ortho to imidate)Deshielded by the electron-withdrawing iminium group.
7.60 – 7.75 Multiplet (m)2HAr- H (meta/para)Standard aromatic resonance, slightly perturbed by the ortho-disubstitution pattern.
4.45 Singlet (s)3H −C(=NH2+​)OCH3​ Diagnostic Peak: The imidate methoxy is severely deshielded by the adjacent cationic center, shifting it ~0.6 ppm downfield from a normal ester.
3.85 Singlet (s)3H −COOCH3​ Standard methyl ester resonance.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298K)
Chemical Shift (δ, ppm)TypeAssignmentCausality / Rationale
170.5 Quaternary (C) −C(=NH2+​)OCH3​ The highly electrophilic carbon of the Pinner salt is pulled far downfield due to the adjacent N+ [2].
167.2 Quaternary (C) −COOCH3​ Standard ester carbonyl carbon.
133.0, 131.5 Quaternary (C)Ar- C (ipso)Aromatic carbons attached directly to the functional groups.
128.0 – 130.5 Methine (CH)Ar- C (x4)Aromatic ring carbons.
61.5 Methyl ( CH3​ )Imidate −OCH3​ Deshielded by the inductive pull of the iminium ion.
52.8 Methyl ( CH3​ )Ester −OCH3​ Standard ester methoxy carbon.

Part 3: Experimental Protocol & Self-Validating Workflows

To ensure scientific integrity, the acquisition of NMR data for this compound must follow a strict, self-validating protocol. The primary risk is the hydrolysis of the imidate hydrochloride into dimethyl phthalate and ammonium chloride, driven by trace atmospheric moisture[1].

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere):

    • Transfer 15–20 mg of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride into a dry, high-quality NMR tube inside a nitrogen or argon-filled glovebox.

    • Causality: Pinner salts are highly hygroscopic. Exposure to ambient humidity will immediately initiate hydrolysis, ruining the spectral integrity.

  • Solvent Selection and Addition:

    • Add 0.6 mL of strictly anhydrous, ampoule-sealed DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: DMSO- d6​ is required because it provides the high dielectric constant needed to dissolve the hydrochloride salt. Chloroform ( CDCl3​ ) will result in poor solubility, and protic solvents ( D2​O , CD3​OD ) will exchange the −NH2+​ protons and destroy the imidate.

  • Instrument Setup & Acquisition:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Ensure the temperature is regulated at 298K.

    • Acquire the 1 H spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker) with a minimum of 16 scans and a relaxation delay ( D1 ) of 2 seconds. Do not use water suppression sequences, as they will attenuate the broad −NH2+​ signal.

  • The Self-Validating System (Data Interpretation):

    • Upon processing the FID (Fourier Transform, Phase Correction, Baseline Correction), immediately integrate the two methoxy singlets at δ 4.45 and δ 3.85.

    • The Validation Rule: The integration ratio must be exactly 1:1 (3H : 3H).

    • If the peak at δ 4.45 is diminished and a new peak appears around δ 3.16 (free methanol in DMSO), your sample has hydrolyzed. The spectrum is invalid and the sample must be discarded.

Workflow A 1. Glovebox Prep (Exclude Moisture) B 2. Solvent Addition (Anhydrous DMSO-d6) A->B Transfer C 3. NMR Acquisition (No Presat, 298K) B->C Lock/Shim D 4. Spectral Validation (Check 1:1 OCH3 Ratio) C->D Process

Fig 2: Step-by-step NMR acquisition workflow for moisture-sensitive Pinner salts.

References

  • BenchChem Technical Support Team. An In-depth Technical Guide to the Solubility and Stability of Methyl Benzimidate Hydrochloride. BenchChem.1

  • The Journal of Organic Chemistry. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. ACS Publications. (2022). 2

  • Synthetic Communications. A Mild and Convenient Synthetic Method for Arylhydrazones of Methyl Benzoate. Taylor & Francis. (2006). 3

  • Chemical and Pharmaceutical Bulletin. Synthesis and Antibacterial Activities of Yanglingmycin Analogues. J-Stage.

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Executive Summary Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) is a highly reactive bi-functional intermediate[1]. Featuring both a methyl ester and a methyl benzimidate hydrochloride moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) is a highly reactive bi-functional intermediate[1]. Featuring both a methyl ester and a methyl benzimidate hydrochloride moiety in an ortho relationship, it serves as a critical building block in the synthesis of complex heterocycles and pharmaceutical active ingredients. This whitepaper provides a comprehensive, causality-driven methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD), and Powder X-Ray Diffraction (PXRD) analysis of this specific Pinner salt.

Chemical Context & Mechanistic Significance

Alkyl imidates (imino esters) possess a unique ambiphilic character; the imine carbon is highly electrophilic and susceptible to nucleophilic attack, while the nitrogen and oxygen atoms act as nucleophiles[2]. Synthesized via the classic —the acid-catalyzed addition of methanol to methyl 2-cyanobenzoate—the resulting hydrochloride salt is thermodynamically sensitive[3].

The ortho-substitution pattern in this molecule introduces significant steric strain between the planar ester and the bulky iminium groups. X-ray crystallographic analysis is therefore paramount to determine the dihedral twist between these groups, confirm the (E)/(Z) isomerism of the C=N⁺ double bond, and map the hydrogen-bonding network prior to its use in downstream cross-coupling or nucleophilic addition transformations.

Causality-Driven Crystallization Protocol

Expertise & Experience: The primary failure mode in the crystallization of Pinner salts is trace-water-induced hydrolysis, which readily converts the imidate back into an ester or an amide[2]. Therefore, the crystallization system must be a self-validating, strictly anhydrous environment.

Step-by-Step Methodology (Vapor Diffusion)
  • Solvent Selection: Dissolve 50 mg of synthesized Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in 1.0 mL of strictly anhydrous methanol (stored over 3Å molecular sieves).

    • Causality: Methanol provides the common alkoxy group, actively suppressing the equilibrium shift toward degradation via the common-ion effect.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Removes heterogeneous nucleation sites (dust/impurities) that cause rapid microcrystalline powdering instead of controlled single-crystal growth.

  • Antisolvent Chamber: Place the 4 mL vial inside a 20 mL outer scintillation vial containing 5 mL of anhydrous diethyl ether.

  • Sealing and Incubation: Cap the outer vial tightly, wrap with Parafilm, and incubate at 4 °C in a vibration-free environment for 48–72 hours.

    • Causality: Low temperatures reduce the kinetic energy of the system, preventing the thermodynamic decomposition of the imidate salt into an amide and methyl chloride[2], while promoting slow, defect-free lattice assembly.

X-Ray Diffraction Methodologies

To ensure absolute structural confidence, both SCXRD and PXRD are employed. SCXRD provides the absolute atomic coordinates, while PXRD validates that the selected single crystal is representative of the bulk synthesized batch.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Harvesting: Submerge the crystals in inert perfluoropolyether (Paratone-N) oil immediately upon removal from the mother liquor.

    • Causality: The oil acts as a hydrophobic barrier, preventing atmospheric moisture from hydrolyzing the highly hygroscopic salt during mounting.

  • Mounting & Cryocooling: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and transfer it to the diffractometer goniometer. Instantly cool to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal displacement parameters (B-factors), allowing for the accurate resolution of the hydrogen atoms on the iminium nitrogen.

  • Data Collection: Utilize Cu Kα radiation (λ = 1.54184 Å) for enhanced diffraction intensity of light atoms (C, H, N, O, Cl).

  • Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Powder X-Ray Diffraction (PXRD) Protocol
  • Sample Preparation: Lightly grind the bulk powder in an agate mortar inside an argon-filled glovebox.

  • Measurement: Load into a zero-background silicon holder with a Kapton dome to exclude air. Collect data from 2θ = 5° to 50°.

  • Validation: Perform a Rietveld refinement to match the experimental powder pattern against the simulated pattern derived from the SCXRD .cif file.

Anticipated Crystallographic Architecture

Based on analogous, the crystal structure of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is governed by two primary forces:

  • Hydrogen Bonding Network: The chloride anion (Cl⁻) acts as a critical structural node, accepting strong hydrogen bonds from the two protons of the iminium nitrogen (N–H···Cl). This typically generates centrosymmetric dimers or tetramers in the solid state.

  • Steric Relief (Dihedral Torsion): The ortho-methoxycarbonyl group (-COOCH₃) and the imino(methoxy)methyl group cannot simultaneously achieve coplanarity with the benzene ring due to severe van der Waals overlap. The structure will exhibit a significant dihedral twist (anticipated 45°–60°) of the imidate plane relative to the aromatic ring.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic Parameters

Parameter Anticipated Value / Range
Chemical Formula C₁₀H₁₂ClNO₃
Formula Weight 229.66 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å)

| Z (Molecules per unit cell) | 4 |

Table 2: Key Anticipated Bond Lengths and Interactions

Structural Feature Atoms Involved Anticipated Distance / Angle Causality / Significance
Iminium Double Bond C=N⁺ 1.28 – 1.32 Å Confirms the protonated imine (iminium) state over a neutral amine.
Hydrogen Bonding N–H···Cl⁻ 3.15 – 3.25 Å Primary driving force for crystal lattice assembly; forms centrosymmetric tetramers.

| Dihedral Twist | C(Ar)–C(Imidate) | 45° – 60° | Steric relief between the ortho-ester and the bulky imino(methoxy)methyl group. |

Structural Logic & Workflows

Workflow Start Methyl 2-cyanobenzoate + Anhydrous MeOH/HCl Synthesis Pinner Reaction (Strictly Anhydrous, 0-4 °C) Start->Synthesis Crystallization Vapor Diffusion (MeOH / Et2O) Synthesis->Crystallization SCXRD Single-Crystal XRD (100 K, Cu Kα) Crystallization->SCXRD Single Crystal Selection PXRD Powder XRD (Bulk Purity Check) Crystallization->PXRD Bulk Powder Sampling Analysis Structure Solution (SHELXT / SHELXL) SCXRD->Analysis Atomic Coordinates PXRD->Analysis Rietveld Refinement

Fig 1. End-to-end experimental workflow for the synthesis and X-ray diffraction analysis.

Interactions Cation Benzimidate Cation [C10H12NO3]+ Ester Ortho-Ester Group (-COOCH3) Cation->Ester Structural Component Iminium Iminium Group (-C(=NH2)OCH3) Cation->Iminium Structural Component Anion Chloride Anion [Cl]- Ester->Iminium Steric Repulsion (Dihedral Twist) Iminium->Anion N-H···Cl Hydrogen Bond

Fig 2. Logical relationship of structural forces dictating the crystal lattice conformation.

References

  • AccelaChemBio Product Catalog - Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5). AccelaChem.[Link]

  • Unveiling ammonia's dual role in the synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile - Taylor & Francis.[Link]

  • 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride - IUCrData (International Union of Crystallography). [Link]

  • Cu(I)-Catalyzed C(sp3)–H Functionalization of Amino Acids with Benzimidate and Reactive Oxygen Species (ROS) - Organic Letters, ACS Publications. [Link]

Sources

Exploratory

Thermodynamic Profiling and Stability Dynamics of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) Executive Summary Methyl 2-[Imino(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5)

Executive Summary

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a highly reactive, bifunctional intermediate widely utilized in the synthesis of complex heterocycles, such as triazoles and imidazoles. Structurally, it features a methyl ester at the 1-position and an imino(methoxy)methyl group (an imidate hydrochloride, or Pinner salt) at the 2-position of a benzene ring. Because of its ambiphilic nature, its application in drug development is strictly governed by its thermodynamic stability profile. This whitepaper dissects the thermodynamic parameters dictating its synthesis, degradation pathways, and handling protocols, providing researchers with self-validating methodologies to ensure structural integrity.

Structural Thermodynamics and Ambiphilicity

Imidate hydrochlorides are characterized by a delicate thermodynamic equilibrium driven by their ambiphilic nature. The protonated imine carbon is highly electrophilic, making it highly susceptible to nucleophilic attack, while the adjacent nitrogen and oxygen heteroatoms possess lone pairs that impart nucleophilic characteristics 1[1].

For Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, thermodynamic stability is heavily dependent on its solid-state crystal lattice energy. In solution, the presence of the ortho-ester group introduces steric hindrance and potential neighboring-group participation. This structural feature slightly elevates the activation energy required for nucleophilic degradation compared to unhindered aliphatic Pinner salts, yet the compound remains highly sensitive to thermal and hydrolytic shifts.

Kinetic vs. Thermodynamic Control in the Pinner Reaction

The synthesis of this compound via the Pinner reaction—reacting methyl 2-cyanobenzoate with methanol and anhydrous HCl—is a classic demonstration of kinetic versus thermodynamic control 2[2].

  • Kinetic Trapping (The Imidate): At low temperatures (0–5 °C), the protonation of the nitrile and subsequent attack by methanol yields the imidate hydrochloride. The low thermal energy in the system prevents further reaction, effectively trapping the kinetic product 3[3].

  • Thermodynamic Shift (The Orthoester): If the temperature exceeds 25 °C, or if a large excess of methanol is maintained, the system gains enough energy to overcome the activation barrier for a secondary nucleophilic attack. A second methanol molecule attacks the imidate carbon, displacing ammonia to form an orthoester. The orthoester is the thermodynamically favored product because the formation of three stable C–O single bonds represents a lower overall energy state than the C=N double bond of the imidate 4[4].

KineticThermodynamic A Methyl 2-cyanobenzoate + MeOH + HCl B Methyl 2-[Imino(methoxy)methyl]benzoate HCl (Kinetic Product) A->B T < 5 °C Kinetic Control C Orthoester Derivative (Thermodynamic Product) B->C Excess MeOH, T > 25 °C Thermodynamic Shift D Amide + Methyl Chloride (Thermal Degradation) B->D T > 60 °C Thermal Decomposition

Caption: Kinetic vs. Thermodynamic pathways in Pinner salt synthesis and degradation.

Thermodynamic Degradation Pathways

Beyond orthoester conversion, the compound is susceptible to two irreversible degradation pathways driven by thermodynamic forces:

  • Exergonic Hydrolysis: In the presence of aqueous moisture (especially at pH > 7 or pH < 3), the imidate rapidly hydrolyzes. This process is highly exergonic, driven by the formation of a highly stable carbonyl group (yielding dimethyl phthalate) and the precipitation of ammonium chloride 1[1].

  • Thermal Decomposition: At elevated temperatures (>60 °C), Pinner salts undergo an entropy-driven thermal decomposition into amides and alkyl chlorides (in this case, methyl chloride) 5[5].

HydrolysisPathway S1 Methyl 2-[Imino(methoxy)methyl]benzoate HCl S2 Aqueous Environment (pH > 7 or pH < 3) S1->S2 Exposure to Moisture S3 Hemiorthoamide Intermediate S2->S3 Nucleophilic Attack S4 Dimethyl Phthalate + NH4Cl (Irreversible Hydrolysis) S3->S4 Elimination of NH3

Caption: Thermodynamic hydrolysis pathway of the imidate hydrochloride in aqueous media.

Quantitative Thermodynamic Data

PropertyValue / CharacteristicThermodynamic Implication
Kinetic Stability Threshold < 5 °CPrevents the system from reaching the activation energy threshold required for orthoester conversion.
Thermal Decomposition > 60 °CTriggers entropy-driven decomposition into an amide and methyl chloride.
Hydrolytic Half-life (Aqueous) < 2 hours (estimated)Highly exergonic hydrolysis driven by the formation of a stable ester C=O bond.
Optimal Storage Condition -20 °C, desiccatedMinimizes thermodynamic drift and moisture-induced degradation, preserving the crystal lattice.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Kinetically Controlled Synthesis

To successfully isolate the imidate without thermodynamic drift into the orthoester, strict control over stoichiometry and temperature is required.

  • Preparation: Oven-dry all glassware. Causality: Trace moisture introduces a competing thermodynamic pathway (hydrolysis).

  • Reaction Setup: Dissolve methyl 2-cyanobenzoate (1.0 eq) and anhydrous methanol (1.05 eq) in anhydrous diethyl ether. Causality: Limiting methanol to a slight stoichiometric excess prevents the equilibrium from shifting toward the orthoester4[4].

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperature denies the activation energy required for the secondary nucleophilic attack by methanol.

  • HCl Introduction: Slowly bubble anhydrous HCl gas through the solution until saturated, ensuring the internal temperature never exceeds 5 °C.

  • Isolation: Filter the precipitated white crystals quickly under an inert argon atmosphere.

  • Self-Validation (FT-IR Spectroscopy): Analyze an aliquot of the isolated solid.

    • Pass Criteria: A sharp C=N stretching band at ~1618 cm⁻¹ confirms the kinetic imidate product 5[5].

    • Fail Criteria: A strong, broad C–O–C band at ~1065 cm⁻¹ without the C=N band indicates thermodynamic drift toward the orthoester.

Protocol B: Thermodynamic Equilibrium Solubility Determination

Determining the solubility of reactive Pinner salts requires distinguishing between true dissolution and solvent-induced degradation 6[6].

  • Solvent Prep: Use strictly anhydrous HPLC-grade solvents (e.g., anhydrous DMSO or absolute ethanol).

  • Saturation: Add an excess of the synthesized Pinner salt to 10 mL of the solvent in a sealed, temperature-controlled flask (25.0 ± 0.1 °C).

  • Equilibration: Agitate at 150 rpm for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Sampling: Extract 1 mL aliquots at 24 hours and 48 hours. Filter immediately through a 0.22 µm PTFE syringe filter.

  • Self-Validation (HPLC Analysis):

    • Pass Criteria: The peak area of the intact imidate remains constant between the 24-hour and 48-hour marks, proving equilibrium has been reached without degradation.

    • Fail Criteria: The appearance of a secondary peak (dimethyl phthalate) indicates solvent-induced hydrolysis, invalidating the thermodynamic solubility measurement in that specific matrix.

References

  • BenchChem. "stability and reactivity of alkyl imidates".
  • BenchChem. "Methyl benzimidate | 7471-86-5".
  • BenchChem. "preventing the formation of orthoester during imidate synthesis".
  • Università Ca' Foscari Venezia (IRIS). "Green Chemistry".
  • Beilstein Journal of Organic Chemistry. "A Lewis acid-promoted Pinner reaction".
  • ACS Publications. "Design, One-Step Highly Selective Synthesis and Enhancing Insecticidal Activity...".

Sources

Foundational

Infrared (IR) spectroscopy absorption bands for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the theoretical infrared...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the theoretical infrared (IR) absorption spectrum of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. As a molecule possessing multiple key functional groups—an aromatic ester, a protonated imidate (iminium salt), and methoxy moieties—its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of the expected vibrational modes. By dissecting the molecule into its constituent functional groups and considering the electronic and coupling effects of protonation, we can predict the characteristic absorption bands. This guide explains the causality behind these predictions, grounded in established spectroscopic principles and supported by authoritative literature. A summary table of expected absorptions, a practical experimental protocol for spectral acquisition, and a complete reference list are provided to facilitate both theoretical understanding and practical application.

Introduction

The Molecule: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a complex organic salt featuring an ortho-substituted benzene ring. One substituent is a methyl ester group (-COOCH₃), and the other is a protonated methyl imidate group [-C(=NH₂)OCH₃]⁺Cl⁻. The protonation of the imino nitrogen to form an iminium salt is a critical feature that profoundly influences the molecule's electronic structure and, consequently, its vibrational spectrum. Understanding the IR spectrum is essential for confirming the successful synthesis of this structure, verifying its purity, and studying its chemical behavior.

Caption: Molecular structure of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

The Technique: The Role of IR Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a peak in the IR spectrum. The position (wavenumber, cm⁻¹), intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, making IR spectroscopy an invaluable and routine analytical tool for structural elucidation and compound identification.[1]

Predicted IR Absorption Bands: A Functional Group Analysis

The analysis of the IR spectrum for this molecule is best approached by systematically examining the characteristic vibrations of its primary components.

The Aromatic System

The ortho-disubstituted benzene ring gives rise to several characteristic absorption bands.

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers higher than 3000 cm⁻¹. Typically, they appear as a group of weak to medium intensity bands in the range of 3100-3000 cm⁻¹ .[1] The presence of peaks in this region is a clear indicator of C-H bonds on an sp²-hybridized carbon.

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands, often four, in the 1625-1450 cm⁻¹ region.[2] For methyl benzoate, characteristic ring vibrations are reported between 1641-1482 cm⁻¹.[3] These bands can vary in intensity, with some being quite sharp and strong.

  • C-H Out-of-Plane Bending: The position of strong C-H "oop" bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is expected in the range of 770-735 cm⁻¹ .[2]

The Ester Moiety (-COOCH₃)

The methyl benzoate portion of the molecule contributes some of the most intense and easily identifiable peaks in the spectrum.

  • C=O Carbonyl Stretching: The ester carbonyl stretch is one of the strongest absorptions in the IR spectrum due to the large change in dipole moment during vibration. For an aromatic ester like methyl benzoate, this peak is typically found around 1730-1715 cm⁻¹ .[4] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aliphatic ester (which appears at 1750-1735 cm⁻¹).[4] Detailed studies on methyl benzoate place this strong band at approximately 1726 cm⁻¹.[4]

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. These appear as strong, broad bands in the fingerprint region.[5]

    • The C(=O)-O stretch (acyl-oxygen) is typically found between 1300-1150 cm⁻¹ .[5] For aromatic esters, this band is often observed in the upper part of the range, around 1310-1250 cm⁻¹ .[2]

    • The O-CH₃ stretch (alkyl-oxygen) appears as a weaker band between 1150-1000 cm⁻¹ .[5]

The Protonated Methyl Imidate Moiety [-C(=NH₂)OCH₃]⁺

The formation of the hydrochloride salt by protonation of the imino nitrogen atom is the most significant structural feature influencing the spectrum. This creates an iminium cation.

  • N-H⁺ Stretching: The stretching vibrations of the =NH₂⁺ group in the iminium salt are highly characteristic. They appear as a very broad and strong series of absorption bands spanning a wide range, typically from 3300 cm⁻¹ down to 2400 cm⁻¹ . This broadness is due to extensive hydrogen bonding with the chloride counter-ion and potential overtone/combination bands.[6] In some amine salts, these complex absorptions can extend as low as 2000 cm⁻¹.

  • C=N⁺ Iminium Stretching: A neutral C=N imine bond typically absorbs in the 1690-1640 cm⁻¹ range.[5] However, protonation of the nitrogen atom increases the force constant of the C=N bond.[7] This results in a shift of the stretching frequency to a higher wavenumber. Therefore, the C=N⁺ iminium stretch is predicted to be a strong band in the 1690-1660 cm⁻¹ region. This peak may be close to or overlap with the ester carbonyl band, potentially appearing as a shoulder or a broadened peak in that region.

  • N-H⁺ Bending: The scissoring (in-plane bending) vibration of the =NH₂⁺ group gives rise to a medium to strong absorption band in the 1620-1560 cm⁻¹ region.[6] This band is a key diagnostic feature for secondary amine salts and is expected to be present here. It is important to note that this absorption falls in the same region as the aromatic C=C stretching bands, and care must be taken in its assignment.

Aliphatic C-H and Other Vibrations
  • Aliphatic C-H Stretching: The C-H bonds of the two methyl groups (one on the ester, one on the imidate) will exhibit symmetric and asymmetric stretching vibrations. These appear as medium-to-strong bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[8]

  • C-O Ether-like Stretching: The C-O single bond of the methoxy group on the imidate moiety will have a stretching vibration in the fingerprint region, likely around 1100-1000 cm⁻¹ , similar to an aliphatic ether.[5]

Summary of Expected Vibrational Modes

The following table summarizes the predicted key IR absorption bands for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
3300 - 2400=NH₂⁺ (Iminium Salt)N-H⁺ StretchingStrong, Very Broad
3100 - 3000Aromatic RingC-H StretchingMedium, Sharp
2980 - 2850-CH₃ (Methyl)C-H StretchingMedium
~1725EsterC=O StretchingVery Strong, Sharp
1690 - 1660IminiumC=N⁺ StretchingStrong
1625 - 1450Aromatic RingC=C In-Ring StretchingMedium to Strong, Sharp
1620 - 1560=NH₂⁺ (Iminium Salt)N-H⁺ BendingMedium to Strong
~1280Aromatic EsterC(=O)-O Asymmetric StretchStrong
~1120Ester & ImidateO-CH₃ Symmetric StretchMedium to Strong
770 - 735Aromatic Ring (ortho)C-H Out-of-Plane BendingStrong, Sharp

Experimental Protocol: Acquiring the IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • The software will automatically subtract this background from the subsequent sample spectrum. This step is critical for data integrity.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • Once the scan is complete, raise the press arm and carefully clean the sample from the crystal using a dry wipe followed by a solvent wipe.

    • The resulting spectrum may be processed using the spectrometer software. Common processing steps include baseline correction and ATR correction (which adjusts for the wavelength-dependent depth of penetration of the IR beam).

Start Start: Sample Analysis Prep 1. Clean ATR Crystal Start->Prep Bkg 2. Acquire Background Spectrum (No Sample) Prep->Bkg Sample 3. Apply Solid Sample to Crystal Bkg->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum (Co-add 16-32 scans) Pressure->Acquire Process 6. Process Data (Baseline & ATR Correction) Acquire->Process Interpret 7. Peak Assignment & Interpretation Process->Interpret End End: Structural Confirmation Interpret->End

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Integrated Spectral Interpretation

To confirm the identity of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a researcher should look for the simultaneous presence of all the key predicted bands. The most telling features would be:

  • The extremely broad absorption in the 3300-2400 cm⁻¹ region, confirming the presence of the =NH₂⁺ group.

  • A very strong, sharp peak around 1725 cm⁻¹, characteristic of the aromatic ester C=O.

  • A second strong peak, potentially a shoulder, between 1690-1660 cm⁻¹ for the C=N⁺ iminium group.

  • A strong, sharp band near 750 cm⁻¹, indicating ortho-substitution on the aromatic ring.

The presence of these key features, in conjunction with the other predicted bands for aromatic and aliphatic C-H, C=C, and C-O vibrations, provides powerful evidence for the correct molecular structure.

References

  • Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Factors That Influence the CN Stretching Frequency in Imines. The Journal of Physical Chemistry A. [Link]

  • Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. ResearchGate. [Link]

  • Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics. [Link]

  • Structural sensitivity of CH vibrational band in methyl benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • IR bands of the imino group of the Schiff bases and of the complexes. ResearchGate. [Link]

  • Vibrational spectroscopy of Methyl benzoate. RSC Publishing. [Link]

  • Factors That Influence the CN Stretching Frequency in Imines. Academia.edu. [Link]

  • Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • The features of IR spectrum. Mansoura University. [Link]

  • Chemistry and Synthesis of Imidates. Scribd. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate. ResearchGate. [Link]

  • Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. PubMed. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

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Protocols & Analytical Methods

Method

Lab-Scale Synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride: A Detailed Protocol and Mechanistic Insight

Abstract: This application note provides a comprehensive, lab-scale protocol for the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, lab-scale protocol for the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via the well-established Pinner reaction, a classic acid-catalyzed transformation of a nitrile with an alcohol. This guide offers a detailed, step-by-step methodology, an in-depth look at the reaction mechanism, safety precautions, and expected outcomes. The information presented herein is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction: The Significance of Imidate Hydrochlorides

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, also known as a Pinner salt, belongs to the class of imidate hydrochlorides. These compounds are highly reactive and serve as versatile building blocks in organic synthesis. Their utility stems from their susceptibility to nucleophilic attack, allowing for their conversion into a variety of functional groups, including esters, amidines, and orthoesters.[1][2] This reactivity makes them crucial intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals.

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is most effectively achieved through the Pinner reaction.[3] This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile.[2][4] The successful execution of the Pinner reaction is highly dependent on maintaining anhydrous conditions to prevent the hydrolysis of the product.

Reaction Scheme and Mechanism

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride proceeds via the Pinner reaction of Methyl 2-cyanobenzoate with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme:

Mechanism of the Pinner Reaction:

The Pinner reaction mechanism is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, typically anhydrous hydrogen chloride gas. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[4]

The key steps are as follows:

  • Protonation of the Nitrile: The nitrogen atom of the cyano group is protonated by hydrogen chloride, forming a highly reactive nitrilium ion.[5]

  • Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Proton Transfer: A proton is transferred from the oxonium ion to a chloride ion, regenerating the catalyst and forming the imidate.

  • Formation of the Pinner Salt: The basic nitrogen of the imidate is subsequently protonated by another molecule of HCl to form the stable hydrochloride salt, which often precipitates from the reaction mixture.

Experimental Protocol

This protocol outlines the lab-scale synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. Strict adherence to anhydrous conditions is paramount for the success of this reaction. All glassware should be oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
Methyl 2-cyanobenzoateC₉H₇NO₂161.1610.0 g (62.0 mmol)Sigma-Aldrich, ≥98%
Anhydrous MethanolCH₃OH32.04100 mLACS reagent grade, ≥99.8%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLACS reagent grade, ≥99.0%
Hydrogen Chloride GasHCl36.46As neededLecture bottle, ≥99.9%
Dry Ice / Acetone--For cooling bath-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Ice bath and Dewar flask

  • Buchner funnel and filter flask

  • Schlenk line or nitrogen inlet for inert atmosphere

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube. Ensure all connections are airtight. Place the flask in an ice/salt or dry ice/acetone bath to maintain a temperature of 0-5 °C.

  • Charging the Reactor: Under a nitrogen atmosphere, add Methyl 2-cyanobenzoate (10.0 g, 62.0 mmol) to the flask. Add anhydrous methanol (100 mL) and begin stirring until the solid is fully dissolved.

  • Introduction of HCl Gas: Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to avoid excessive temperature increase. Continue the addition of HCl for approximately 2-3 hours. The reaction progress is often indicated by the precipitation of the white, solid Pinner salt.[5]

  • Reaction Completion: After the introduction of HCl is complete, seal the flask and allow the reaction mixture to stir at 0-5 °C for an additional 12-24 hours to ensure complete precipitation of the product.[5]

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel under a dry nitrogen atmosphere.

  • Washing: Wash the collected solid with two portions of cold (0-5 °C) anhydrous diethyl ether (2 x 75 mL) to remove any unreacted starting materials and excess HCl.[5]

  • Drying: Dry the final product under high vacuum to remove any residual solvent. The product should be a white to off-white crystalline solid.

Characterization

The identity and purity of the synthesized Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride can be confirmed by standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the presence of the methoxy, aromatic, and NH₂⁺ protons.

  • ¹³C NMR Spectroscopy: To identify the carbons of the imidate, ester, and aromatic ring.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=N stretching frequency of the imidate salt.

  • Melting Point Analysis: To compare with literature values, if available.

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

Chemical Hazards:

  • Hydrogen Chloride Gas: Extremely corrosive and toxic. This reaction must be performed in a well-ventilated fume hood. Have a base (e.g., sodium bicarbonate solution) ready for neutralization of any potential leaks.

  • Anhydrous Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Anhydrous Diethyl Ether: Extremely flammable and can form explosive peroxides. Handle with care away from ignition sources.

  • Methyl 2-cyanobenzoate: May be harmful if swallowed or in contact with skin.[6]

Procedural Hazards:

  • Pressure Buildup: The introduction of HCl gas should be done slowly to prevent pressure buildup in the reaction vessel.

  • Anhydrous Conditions: The presence of water will lead to the hydrolysis of the Pinner salt to the corresponding ester, reducing the yield of the desired product.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Oven-dry Glassware setup_reagents Prepare Anhydrous Reagents dissolve Dissolve Methyl 2-cyanobenzoate in Anhydrous Methanol setup_reagents->dissolve cool Cool to 0-5 °C dissolve->cool add_hcl Bubble Dry HCl Gas cool->add_hcl stir Stir at 0-5 °C for 12-24h add_hcl->stir filter Vacuum Filter Precipitate stir->filter wash Wash with Anhydrous Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MP) dry->characterize

Caption: Experimental workflow for the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Presence of moisture in reagents or glassware.Ensure all reagents are anhydrous and glassware is properly dried. Perform the reaction under a strict inert atmosphere.
Incomplete reaction.Extend the reaction time or the duration of HCl gas addition. Ensure the temperature is maintained at 0-5 °C.
Product is an Oil or Gummy Solid Impurities present.Ensure the purity of the starting materials. The washing step with diethyl ether is crucial for removing soluble impurities.
Incomplete drying.Dry the product under high vacuum for an extended period.
Formation of Methyl 2-(methoxycarbonyl)benzoate Hydrolysis of the Pinner salt.This is a direct consequence of water being present in the reaction mixture. Re-evaluate the anhydrous conditions.

Conclusion

The Pinner reaction provides a reliable and efficient method for the lab-scale synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. By carefully controlling the reaction conditions, particularly the exclusion of moisture, high yields of the desired product can be achieved. This application note serves as a detailed guide for researchers to successfully synthesize this valuable synthetic intermediate.

References

  • J&K Scientific. Pinner Reaction. (2025). Available from: [Link]

  • SynArchive. Pinner Reaction. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Schmalz, H.-G. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry9 , 179 (2013). Available from: [Link]

Sources

Application

The Versatile Reagent: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for efficient and versatile chemical tools to construct novel molecular architectures is paramount. Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the demand for efficient and versatile chemical tools to construct novel molecular architectures is paramount. Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pinner salt, has emerged as a highly valuable and reactive intermediate for the synthesis of a diverse array of nitrogen-containing heterocycles—scaffolds that form the backbone of numerous therapeutic agents. This guide provides an in-depth exploration of this reagent, offering detailed application notes and robust protocols for its use in the synthesis of key heterocyclic systems relevant to medicinal chemistry.

Introduction to Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is the hydrochloride salt of an imidate. Imidates, characterized by a carbon-nitrogen double bond, are highly reactive functional groups that serve as pivotal intermediates in organic synthesis.[1] Their unique electronic properties, possessing both electrophilic and nucleophilic centers, render them versatile synthons for the construction of complex molecules.[2]

This particular reagent is synthesized via the Pinner reaction, where a nitrile reacts with an alcohol under acidic conditions.[3] In this case, methyl 2-cyanobenzoate is treated with methanol and hydrogen chloride gas. The resulting imidate hydrochloride is a stable, crystalline solid that can be readily handled in the laboratory.

The strategic placement of the imidate functionality ortho to a methyl ester group on the benzene ring makes Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride a particularly powerful building block. This arrangement facilitates subsequent cyclization reactions, providing a streamlined entry into fused heterocyclic systems.

Core Applications in Heterocyclic Synthesis

The primary utility of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in drug discovery lies in its ability to readily undergo condensation reactions with a variety of dinucleophiles to form fused heterocyclic systems. The most prominent applications include the synthesis of quinazolinones and triazoles, which are privileged structures in medicinal chemistry.[4][5]

Synthesis of 4(3H)-Quinazolinones

The quinazolinone core is a prevalent scaffold in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[5] Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride offers a direct and efficient route to 2-substituted-4(3H)-quinazolinones through reaction with primary amines, particularly anthranilic acid derivatives.

The reaction mechanism proceeds through an initial nucleophilic attack of the amine on the electrophilic imidate carbon, followed by an intramolecular cyclization with the loss of methanol and hydrogen chloride to form the stable quinazolinone ring system.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reagent [label="Methyl 2-[Imino(methoxy)methyl]benzoate\nHydrochloride"]; Amine [label="Primary Amine\n(e.g., Anthranilic Acid)"]; Intermediate [label="Amidine Intermediate"]; Quinazolinone [label="4(3H)-Quinazolinone"];

Reagent -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate; Intermediate -> Quinazolinone [label="Intramolecular\nCyclization"]; }

Reaction pathway for quinazolinone synthesis.

Synthesis of Triazoles

Triazoles are another class of five-membered nitrogen-containing heterocycles that are frequently incorporated into drug molecules due to their favorable metabolic stability and ability to participate in hydrogen bonding interactions.[6][7] Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride can be utilized to synthesize substituted triazoles by reacting with hydrazine derivatives.

The reaction involves the formation of an amidrazone intermediate, which then undergoes cyclization to form the triazole ring. The specific substitution pattern of the resulting triazole can be controlled by the choice of the hydrazine derivative.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.

Protocol for the Synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

This protocol is based on the principles of the Pinner reaction.[1][3]

Materials:

  • Methyl 2-cyanobenzoate

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Round-bottom flask equipped with a magnetic stir bar and a gas inlet tube

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Dissolve methyl 2-cyanobenzoate (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, stop the flow of HCl gas and purge the flask with nitrogen gas to remove any excess HCl.

  • Add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Expected Outcome: A white to off-white crystalline solid. The yield is typically high, often exceeding 80%.

ParameterValue
Starting Material Methyl 2-cyanobenzoate
Reagents Anhydrous Methanol, HCl (gas)
Solvent Anhydrous Methanol
Temperature 0 °C
Typical Yield >80%
Protocol for the Synthesis of 2-Substituted-4(3H)-Quinazolinones

This protocol describes a general procedure for the reaction of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride with a primary amine.

Materials:

  • Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq)

  • Primary amine (e.g., anthranilic acid) (1.1 eq)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional, to neutralize HCl)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a solution of the primary amine (1.1 eq) in the chosen anhydrous solvent, add Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq).

  • If desired, add a non-nucleophilic base (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Expected Outcome: A crystalline solid. Yields can vary depending on the specific amine used.

ParameterValue
Substrates Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, Primary Amine
Solvent Ethanol, Isopropanol, or DMF
Temperature Reflux
Typical Reaction Time 2-24 hours
Protocol for the Synthesis of Substituted Triazoles

This protocol outlines a general method for the synthesis of triazoles using hydrazine derivatives.

Materials:

  • Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq)

  • Hydrazine or substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq)

  • Anhydrous solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • Dissolve Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the hydrazine derivative (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Reagent [label="Methyl 2-[Imino(methoxy)methyl]benzoate\nHydrochloride"]; Hydrazine [label="Hydrazine Derivative"]; Amidrazone [label="Amidrazone Intermediate"]; Triazole [label="Substituted Triazole"];

Reagent -> Amidrazone; Hydrazine -> Amidrazone; Amidrazone -> Triazole [label="Cyclization"]; }

General workflow for triazole synthesis.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield in Pinner Reaction Incomplete reaction due to insufficient HCl or moisture contamination.Ensure all reagents and glassware are anhydrous. Extend the reaction time or increase the amount of HCl gas bubbled through the solution.
Side Product Formation in Quinazolinone Synthesis Reaction with solvent or self-condensation.Use a non-nucleophilic, high-boiling solvent like DMF. Control the reaction temperature carefully.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of reactants. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Conclusion

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. Its straightforward preparation via the Pinner reaction and its high reactivity towards nucleophiles make it an invaluable tool for drug discovery and development professionals. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory, enabling the efficient construction of diverse molecular scaffolds for the exploration of new therapeutic frontiers.

References

  • Georganics. Imidates. [Link]

  • Organic & Biomolecular Chemistry. Imidates: an emerging synthon for N-heterocycles. [Link]

  • Arkat USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

  • MDPI. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • ResearchGate. A New Route for the Synthesis of Quinazolinones. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. [Link]

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. [Link]

  • Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

  • MDPI. A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration. [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) Introduction & Chemical Profile In the realm of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5)

Introduction & Chemical Profile

In the realm of modern heterocyclic synthesis, the design of highly reactive, bench-stable bis-electrophiles is critical for the rapid assembly of complex pharmacophores. Methyl 2-[imino(methoxy)methyl]benzoate hydrochloride is a privileged 1,2-dielectrophilic synthon. Structurally, it consists of an ortho-substituted benzene ring bearing a methyl ester and a methyl imidate hydrochloride.

This compound serves as a highly activated synthetic equivalent of methyl 2-cyanobenzoate. While unactivated nitriles often require harsh Lewis acids or extreme temperatures to undergo nucleophilic attack, the pre-activation of the nitrile into an imidate salt drastically lowers the lowest unoccupied molecular orbital (LUMO) of the carbon center. This enables rapid, regioselective cascade reactions with various nucleophiles under mild conditions, making it an invaluable building block for synthesizing isoindolinones, quinazolinones, and phthalazines [1].

Mechanistic Insights: The Power of the Imidate (E-E-A-T)

Causality in Experimental Design

Why utilize an imidate hydrochloride rather than the parent nitrile? The fundamental causality lies in electrophilic differentiation. In methyl 2-cyanobenzoate, both the ester carbonyl and the nitrile carbon are electrophilic, but the nitrile is relatively inert to mild nucleophiles. By subjecting the nitrile to a Pinner reaction (anhydrous HCl in methanol), the nitrile is converted into an imidate hydrochloride.

This transformation achieves two critical goals:

  • Enhanced Electrophilicity: Protonation of the imine nitrogen creates a highly localized positive charge, making the imidate carbon strictly more electrophilic than the adjacent ester carbonyl.

  • Regioselective Cascade Initiation: When a nucleophile (e.g., a primary amine) is introduced, it exclusively attacks the imidate carbon first. This expels a molecule of methanol and forms an amidine intermediate. The spatial proximity of the ortho-ester then drives a rapid intramolecular cyclization (expelling a second molecule of methanol) to form fused heterocycles [2].

Self-Validating Reaction Systems

Reactions utilizing this imidate are inherently self-validating. Because methanol is the sole byproduct of both the initial attack and the subsequent cyclization, the reaction is entropically driven forward. In many cases, the resulting fused heterocycles (such as 3-iminoisoindolin-1-ones) are highly crystalline and will spontaneously precipitate from the reaction solvent (typically ethanol or methanol) upon cooling, eliminating the need for complex chromatographic purification.

Mechanism N1 Methyl 2-cyanobenzoate (Parent Nitrile) N2 HCl / MeOH (Pinner Reaction) N1->N2 N3 Methyl 2-[Imino(methoxy)methyl]benzoate HCl (Bis-electrophile) N2->N3 + MeOH N4 Primary Amine (R-NH2) Nucleophilic Attack N3->N4 N5 Amidine Intermediate (- MeOH) N4->N5 - MeOH N6 Intramolecular Cyclization Attack on Ester N5->N6 N7 2-Alkyl-3-iminoisoindolin-1-one (Target Heterocycle) N6->N7 - MeOH

Mechanistic pathway from nitrile to isoindolinone via the imidate intermediate.

Key Synthetic Applications & Quantitative Data

Methyl 2-[imino(methoxy)methyl]benzoate hydrochloride is primarily deployed in the synthesis of nitrogen-rich fused heterocycles. Depending on the nucleophile chosen, the cascade cyclization can be directed toward 5-membered or 6-membered fused rings [3].

Data Presentation: Nucleophile Scope and Reaction Outcomes
NucleophileTarget Heterocycle CoreTypical Reaction ConditionsTypical Yield (%)Mechanistic Pathway
Primary Amines (R-NH₂)2-Alkyl-3-iminoisoindolin-1-oneEtOH, Et₃N (1.2 eq), 80 °C, 2-4 h75 - 90%Amidine formation → 5-exo-trig cyclization
Hydrazine Hydrate 4-Aminophthalazin-1(2H)-oneEtOH, RT to 60 °C, 1-2 h85 - 95%Amidine formation → 6-exo-trig cyclization
2-Aminobenzamide Spiro-isoindolinone derivativeDioxane, KHMDS, 80 °C, 6 h60 - 75%Cascade amidine formation → double cyclization
2-Aminophenylmethanol Isoindolo[1,2-b]quinazolinoneMeOH, mild acid/base, 60 °C70 - 80%Cycloamidation → electrocyclization

Experimental Protocols

Protocol 1: Preparation of the Imidate Hydrochloride (Pinner Reaction)

Note: This protocol requires strictly anhydrous conditions. The presence of water will irreversibly hydrolyze the highly reactive imidate into an ester, yielding dimethyl phthalate as an unwanted byproduct.

Reagents:

  • Methyl 2-cyanobenzoate (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant)

  • Anhydrous HCl gas

Step-by-Step Methodology:

  • Dissolution: Suspend methyl 2-cyanobenzoate (10.0 g, 62.1 mmol) in anhydrous methanol (50 mL) in a flame-dried, two-neck round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C.

  • HCl Saturation: Bubble dry HCl gas (generated by dripping concentrated H₂SO₄ into NaCl, passed through a drying tower) into the solution at a steady rate for 2 hours. The solution will become saturated and may turn slightly yellow.

  • Incubation: Seal the flask tightly and transfer it to a refrigerator (4 °C) for 24–48 hours.

  • Precipitation: Pour the cold reaction mixture into 200 mL of ice-cold anhydrous diethyl ether. The imidate hydrochloride will precipitate as a dense white solid.

  • Isolation: Filter the solid rapidly under a nitrogen atmosphere using a Schlenk frit. Wash the filter cake with cold diethyl ether (2 × 50 mL).

  • Validation & Storage: Dry the product briefly under high vacuum. Self-Validation: Perform an IR scan; the disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a strong C=N stretch at ~1650 cm⁻¹ confirms complete conversion. Store strictly at -20 °C in a desiccator.

Workflow Step1 Step 1: Dissolution Suspend Methyl 2-cyanobenzoate in dry MeOH Step2 Step 2: HCl Saturation Bubble dry HCl gas at 0 °C for 2 hours Step1->Step2 Step3 Step 3: Incubation Stir at 4 °C for 24-48 hours Step2->Step3 Step4 Step 4: Precipitation Add cold diethyl ether to precipitate imidate Step3->Step4 Step5 Step 5: Filtration & Storage Filter under N2, store at -20 °C Step4->Step5

Step-by-step workflow for the Pinner synthesis of the imidate hydrochloride.

Protocol 2: Synthesis of 2-Alkyl-3-iminoisoindolin-1-ones

This protocol leverages the bis-electrophilic nature of the imidate to construct 5-membered rings via reaction with primary amines.

Reagents:

  • Methyl 2-[imino(methoxy)methyl]benzoate hydrochloride (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Neutralization: Suspend the imidate hydrochloride (2.0 g, ~8.7 mmol) in absolute ethanol (20 mL) at room temperature. Add triethylamine (1.45 mL, 10.4 mmol) dropwise to neutralize the HCl salt. The suspension will briefly clear as the free imidate is generated.

  • Nucleophilic Addition: Add the primary amine (9.6 mmol) dropwise to the stirring solution.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2 to 4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc:Hexanes 1:1). The highly polar amidine intermediate will form rapidly (within 15 mins) and gradually convert into the less polar cyclized product. The reaction is complete when the intermediate spot disappears.

  • Workup: Allow the reaction to cool to room temperature, then place it in an ice bath. The 2-alkyl-3-iminoisoindolin-1-one will typically crystallize directly from the ethanol.

  • Isolation: Filter the crystals, wash with minimal cold ethanol, and dry under vacuum. NMR Validation: The ¹H-NMR spectrum will show the complete disappearance of the two distinct -OCH₃ singlets (~3.9 ppm) present in the starting material, confirming the expulsion of two equivalents of methanol.

References

  • U.S. Patent 5,925,635 - Cyclourea analogs as inhibitors of factor Xa. Details the synthesis of methyl 2-cyanobenzoate and its corresponding imidate intermediates via Pinner methodology.
  • Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. RSC Advances, 2020. Demonstrates the cascade cyclization mechanism of 2-cyanobenzoate derivatives with amines to form complex spiro-heterocycles. Source: Royal Society of Chemistry URL:[Link]

  • A Concise and Cascade Synthesis of Batracylin and Substituted Isoindolo[1,2-b]quinazolin-12(10H)-ones. Synlett, 2011. Highlights the application of ortho-ester/imidate synthons in the synthesis of biologically active anti-cancer agents. Source: Thieme Connect URL:[Link]

Application

Application Note: Reactivity and Synthetic Protocols for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in N-Heterocycle Assembly

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) [1] Introduction and Reactivity Paradigm Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) [1]

Introduction and Reactivity Paradigm

Methyl 2-[imino(methoxy)methyl]benzoate hydrochloride is a highly privileged, bifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles [2]. Structurally, it features an imidate (Pinner salt) moiety positioned ortho to a methyl ester. This specific arrangement provides two distinct electrophilic centers with differentiated reactivity profiles, making it an ideal precursor for cascade annulation reactions.

The unique electronic reactivity of imidates allows them to act as versatile synthons [2]. Unlike amides, the imidate carbon is highly electrophilic and readily undergoes nucleophilic addition-elimination with primary amines to form an amidine intermediate. Because of the ortho-ester group, this intermediate is perfectly pre-organized for a subsequent intramolecular cyclization, ultimately yielding 2,3-disubstituted quinazolin-4(3H)-ones—a ubiquitous scaffold in FDA-approved therapeutics and bioactive natural products.

Mechanistic Workflow

The transformation of the imidate salt into a fused heterocyclic core proceeds via a highly predictable two-step cascade:

  • Intermolecular Amidation: Liberation of the imidate free base followed by nucleophilic attack from a primary amine, expelling methanol to form an amidine.

  • Intramolecular Cyclization: Thermal activation drives the amidine nitrogen to attack the adjacent methyl ester, expelling a second equivalent of methanol to form the stable pyrimidinone ring.

G A Methyl 2-[Imino(methoxy) methyl]benzoate HCl C Amidine Intermediate A->C + Base - MeOH, - HCl B Primary Amine (R-NH2) B->C D Quinazolin-4(3H)-one Core C->D Heat (80°C) Intramolecular Cyclization - MeOH

Caption: Mechanistic pathway from imidate salt to quinazolinone core via an amidine intermediate.

Standardized Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones

This protocol outlines the optimal conditions for reacting Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride with various primary amines to generate quinazolinone derivatives. Every step is designed to maximize yield while minimizing the competitive hydrolysis of the imidate back to the corresponding ester.

Materials Required
  • Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 equiv)

  • Primary Amine (Aliphatic or Aromatic) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Ethanol or Methanol (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 mmol).

  • Suspend the salt in anhydrous ethanol (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Causality Insight: Anhydrous solvent is critical. Imidates are highly susceptible to hydrolysis in the presence of water, which would irreversibly convert the starting material into the unreactive methyl 2-(methoxycarbonyl)benzoate [2].

Step 2: Free-Basing and Nucleophilic Addition 3. Add DIPEA (1.5 mmol) dropwise to the suspension at room temperature. Stir for 10 minutes until the solution becomes homogeneous.

  • Causality Insight: The imidate is supplied as a hydrochloride salt to ensure shelf stability. The organic base neutralizes the HCl, liberating the highly electrophilic free imidate, preparing it for nucleophilic attack.

  • Add the primary amine (1.2 mmol) dropwise (if liquid) or in portions (if solid).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Causality Insight: This step forms the amidine intermediate. Room temperature is sufficient for this intermolecular step; premature heating can lead to side reactions or degradation of the sensitive amine before the amidine is fully formed.

Step 3: Thermally-Driven Cyclization 6. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 6–12 hours. Monitor the disappearance of the intermediate via TLC or LC-MS.

  • Causality Insight: The intramolecular attack of the amidine nitrogen onto the ortho-ester requires overcoming a higher activation energy barrier than the initial amidation. Refluxing drives the cyclization to completion and helps boil off the methanol byproduct, pushing the equilibrium toward the final quinazolinone product.

Step 4: Isolation and Purification 7. Cool the reaction mixture to room temperature. Often, the desired quinazolinone will precipitate directly from the ethanolic solution upon cooling. 8. If precipitation occurs, collect the solid via vacuum filtration, wash with cold ethanol (2 x 2 mL), and dry in vacuo. 9. If no precipitate forms, concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, wash with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data: Reaction Scope and Efficiency

The bifunctional nature of the imidate allows for broad functional group tolerance. The table below summarizes typical reaction metrics when utilizing the protocol described above with various amine classes.

Nucleophile ClassExample AmineReaction Time (Reflux)Typical Yield (%)Product Characteristics
Aliphatic Amine Benzylamine6 hours85 - 92%Highly crystalline, fast cyclization due to high nucleophilicity.
Aromatic Amine (EDG) p-Anisidine8 hours78 - 85%Good yield; electron-donating group maintains sufficient nucleophilicity.
Aromatic Amine (EWG) 4-Fluoroaniline12 hours60 - 70%Slower reaction; electron-withdrawing group reduces nucleophilicity of the intermediate amidine.
Sterically Hindered tert-Butylamine16 hours45 - 55%Lower yield; steric bulk impedes both the initial attack and the subsequent cyclization trajectory.

References

  • Accela ChemBio. (n.d.). Methyl 2-Bromobenzimidate Hydrochloride / Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride Catalog. Retrieved from[Link]

  • Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from[Link]

Method

Scaling Up the Production of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride for Industrial Research: Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview of the synthesis and scale-up of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pinner salt of significant interest as a versatile intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and scale-up of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a Pinner salt of significant interest as a versatile intermediate in pharmaceutical and chemical research. We delve into the foundational principles of the Pinner reaction, detailing the reaction mechanism and the critical parameters that govern its success. A validated laboratory-scale protocol is presented, alongside robust analytical methods for quality control. The core of this document focuses on the practical challenges and strategic considerations for transitioning the synthesis from the bench to an industrial scale, addressing issues of thermal management, reagent handling, and process robustness. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is an alkyl imidate hydrochloride, commonly referred to as a Pinner salt.[1][2] These compounds are highly reactive and serve as valuable precursors for the synthesis of a variety of important chemical entities, including esters, amidines, and orthoesters.[2][3] Their utility stems from the electrophilic nature of the imidate carbon, which is susceptible to attack by a range of nucleophiles. The synthesis of this specific Pinner salt from Methyl 2-cyanobenzoate and methanol is a classic example of the Pinner reaction, first described by Adolf Pinner in 1877.[1][2]

While the Pinner reaction is a cornerstone of organic synthesis, its transition from a laboratory procedure to a robust industrial process presents several challenges. The reaction is highly sensitive to reaction conditions, including the presence of moisture and precise temperature control.[4] Furthermore, the use of anhydrous hydrogen chloride gas, the traditional acid catalyst, requires specialized equipment and stringent safety protocols, particularly at a larger scale.[5] This guide provides the necessary theoretical foundation and practical protocols to navigate these challenges, ensuring a safe, efficient, and scalable production process.

Section 1: The Pinner Reaction - Foundational Principles

Reaction Mechanism

The Pinner reaction is an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[6] The mechanism proceeds through several distinct steps, which are crucial to understand for process optimization and troubleshooting.

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This step significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[4][5]

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the activated nitrile carbon. This forms a protonated imidate intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom. This step is often facilitated by the chloride counter-ion or another molecule of the alcohol.

  • Formation of the Pinner Salt: The resulting imino ester, or imidate, is basic at the nitrogen atom and is protonated by the acidic medium to form the stable hydrochloride salt, which often precipitates from the reaction mixture.[4]

Pinner_Reaction_Mechanism Pinner Reaction Mechanism Nitrile Methyl 2-cyanobenzoate ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile + H⁺ (from HCl) Intermediate Protonated Imidate Intermediate ProtonatedNitrile->Intermediate + Methanol (Nucleophilic Attack) Methanol Methanol (CH₃OH) PinnerSalt Methyl 2-[Imino(methoxy)methyl]benzoate HCl (Pinner Salt) Intermediate->PinnerSalt - H⁺ / + HCl (Proton Transfer & Salt Formation)

Caption: The acid-catalyzed mechanism of the Pinner reaction.

Critical Reaction Parameters
  • Anhydrous Conditions: The exclusion of water is the most critical parameter for a successful Pinner reaction.[5] The Pinner salt intermediate is highly susceptible to hydrolysis, which leads to the formation of the corresponding ester (Methyl 2-methoxycarbonylbenzoate) as a major byproduct.[2][4] Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction is typically conducted at low temperatures (0–15 °C).[4] Imidate hydrochlorides are thermodynamically unstable and can undergo rearrangement to the corresponding N-alkyl amide at higher temperatures.[1][2] Low temperatures suppress this side reaction and ensure the isolation of the desired Pinner salt.

  • Acid Catalyst: Anhydrous hydrogen chloride gas is the classic and most effective catalyst. Its gaseous nature allows for easy introduction and saturation of the reaction medium. Alternatives like trimethylsilyl triflate (TMSOTf) have been explored for milder conditions, but for industrial scale, HCl remains prevalent due to cost.[7]

  • Stoichiometry: An excess of the alcohol (methanol) is often used, as it can also serve as the solvent.[5] The nitrile is the limiting reagent. A slight excess of HCl is required to ensure complete protonation and catalysis.

Potential Side Reactions

Understanding potential side reactions is key to developing a robust process.

Side_Reactions Key Reaction Pathways Start Methyl 2-cyanobenzoate + Methanol + HCl Desired Desired Product: Pinner Salt Start->Desired Anhydrous Low Temperature Side1 Side Product: Ester Start->Side1 Presence of Water (Hydrolysis) Side2 Side Product: N-Methyl Amide Start->Side2 High Temperature (Rearrangement) Desired->Side1 Hydrolysis during work-up Desired->Side2 Thermal Instability

Caption: Desired reaction pathway versus common side reactions.

Section 2: Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsPhysical Properties
Methyl 2-cyanobenzoate161.161001.0Solid, m.p. 63-65 °C
Anhydrous Methanol32.04--Liquid, b.p. 64.7 °C, Density 0.792 g/mL
Anhydrous Diethyl Ether74.12--Liquid, b.p. 34.6 °C, Density 0.713 g/mL
Hydrogen Chloride (gas)36.46~120~1.2Corrosive, toxic gas
Nitrogen Gas (high purity)---Inert gas
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer

  • Gas inlet tube

  • Drying tube (filled with CaCl₂) or gas bubbler for outlet

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube or an acid trap (e.g., a bubbler with mineral oil or a sodium bicarbonate solution). Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Charge the flask with Methyl 2-cyanobenzoate (16.1 g, 100 mmol) and anhydrous methanol (100 mL).

  • Cooling: Cool the resulting solution in an ice-water bath to 0-5 °C with gentle stirring.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature closely, ensuring it does not rise above 10 °C. The Pinner salt will begin to precipitate as a white solid. Continue the HCl addition until the solution is saturated and the precipitation appears complete (typically 1-2 hours).

  • Reaction: Seal the flask under a positive pressure of nitrogen (or an HCl-filled balloon) and continue stirring the slurry at 0-5 °C for 12-18 hours.[4]

  • Isolation: Filter the solid product quickly using a Buchner funnel. It is crucial to minimize the exposure of the product to atmospheric moisture.

  • Washing: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and residual acid.[5]

  • Drying: Dry the product under high vacuum at room temperature to yield Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride as a white crystalline solid.

    • Expected Yield: 70-90%.

Section 3: Analytical Methods for Quality Control

Confirming the identity and purity of the Pinner salt is critical before its use in subsequent steps.

Characterization Data
TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz): δ ppm ~12.0 (br s, 2H, NH₂⁺), 7.8-8.2 (m, 4H, Ar-H), 4.2 (s, 3H, Imidate-OCH₃), 3.9 (s, 3H, Ester-OCH₃). Note: Peaks may be broad due to proton exchange.
¹³C NMR (DMSO-d₆, 100 MHz): δ ppm ~168 (C=N), ~165 (C=O), 125-135 (Ar-C), ~60 (Imidate-OCH₃), ~53 (Ester-OCH₃).
FT-IR (KBr, cm⁻¹): ~3100-2800 (N-H stretch, broad), ~1720 (C=O stretch, ester), ~1670 (C=N stretch, iminium).
HPLC See protocol below. Purity should be >95%.[8]
HPLC Protocol for Purity Analysis

This method provides a baseline for assessing the purity of the final product and detecting common impurities like the starting nitrile or the hydrolyzed ester byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 230 nm.[9]

  • Sample Preparation: Dissolve a small amount of the Pinner salt in the initial mobile phase (10% B) to a concentration of ~0.5 mg/mL.

Section 4: Industrial Scale-Up Considerations

Transitioning from grams to kilograms requires a fundamental shift in approach, where process engineering and safety become as important as the chemistry itself.

Caption: Key challenges in scaling up the Pinner reaction.

Heat and Mass Transfer
  • The Problem: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[10] This severely limits the efficiency of heat removal through the reactor jacket. The Pinner reaction, particularly the quenching of HCl in methanol, is exothermic. In a large reactor, "hot spots" can form, leading to the thermal degradation of the Pinner salt into the N-methyl amide byproduct.[10]

  • The Solution:

    • Jacketed Reactors: Use reactors with efficient jacketing and a high-performance heat transfer fluid.

    • Controlled Addition: Introduce the HCl gas at a controlled rate, carefully monitoring the internal batch temperature. A sub-surface sparging tube is essential for good gas dispersion.

    • Agitation: Ensure powerful and effective agitation to promote heat transfer to the reactor walls and prevent localized temperature gradients.[10]

Reagent Handling and Safety
  • The Problem: Handling large quantities of anhydrous HCl gas is a significant operational hazard requiring specialized infrastructure and safety systems.[5]

  • The Solution:

    • HCl in Solvent: Consider using a pre-made, commercially available solution of HCl in an anhydrous solvent (e.g., dioxane or diethyl ether). This transforms the challenge from a gas-liquid reaction to a liquid-liquid addition, which is often easier to control at scale. However, this introduces a new solvent that must be managed.

    • Materials of Construction: Ensure the reactor and all associated pipework are constructed from corrosion-resistant materials, such as glass-lined steel or Hastelloy, to withstand the highly acidic conditions.

Process Robustness and Control
  • The Problem: A process that works in the lab may fail at scale if the acceptable operating window for critical parameters is too narrow.

  • The Solution:

    • Identify Critical Process Parameters (CPPs): Systematically study the impact of temperature, addition rates, and moisture levels on yield and purity to define a robust operating range.

    • In-Process Controls (IPCs): Implement IPCs to monitor reaction completion. For example, a sample could be withdrawn, quenched, and analyzed by HPLC to confirm the disappearance of the starting nitrile.

Downstream Processing
  • Filtration: At scale, simple vacuum filtration is replaced by equipment like a filter-dryer (Nutsche filter). This allows for filtration, washing, and drying in a single contained unit, minimizing operator exposure and product contamination.

  • Drying: The product must be thoroughly dried under vacuum to remove residual solvents and prevent hydrolysis upon storage. The drying temperature should be kept low (<30 °C) to avoid thermal degradation.

Section 5: Safety Precautions

All operations must be conducted following a thorough hazard analysis.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and acid-resistant gloves.[11]

  • Hydrogen Chloride: HCl gas is highly corrosive and toxic upon inhalation. All work must be performed in a well-ventilated fume hood or a contained system.[12] Emergency gas scrubbing systems and personal gas monitors are required for industrial-scale operations.

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable and can form explosive peroxides. Handle all solvents in a fume hood and away from ignition sources.[12][13]

  • Product Handling: The Pinner salt is an acidic and potentially irritating solid. Avoid inhalation of dust and contact with skin and eyes.[11][14]

Conclusion

The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride via the Pinner reaction is a powerful transformation that provides access to valuable chemical intermediates. While the laboratory protocol is straightforward, successful industrial scale-up hinges on a deep understanding of the reaction's sensitivities and the application of sound chemical engineering principles. By carefully controlling anhydrous conditions, managing the reaction exotherm through controlled reagent addition and efficient mixing, and utilizing appropriate equipment for handling corrosive materials and downstream processing, the transition from bench to plant can be achieved safely and efficiently. The protocols and considerations outlined in this guide provide a robust framework for researchers and drug development professionals to scale the production of this and other Pinner salts for industrial research.

References

  • J&K Scientific. (2025). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • SynArchive. (2026). Pinner Reaction.
  • Schober, M., & Faber, K. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
  • Grokipedia. (n.d.). Pinner reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2015). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction.
  • Avantor. (n.d.). Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride.
  • ResearchGate. (2025). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Welcome to the Technical Support Center for the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride . This compound is a highly reactive Pinner salt (an imidate hydrochloride) synthesized from methyl 2-cya...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride . This compound is a highly reactive Pinner salt (an imidate hydrochloride) synthesized from methyl 2-cyanobenzoate. Due to the unique steric and electronic environment of the ortho-substituted aromatic ring, this synthesis is notoriously prone to low yields, incomplete conversion, and degradation.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating experimental protocol to maximize your synthesis yield.

Part 1: Troubleshooting & FAQs

Q1: I am getting low yields, and my NMR shows significant contamination with an amide byproduct. Why is my imidate degrading?

A: You are experiencing thermal Pinner degradation. The formation of an imidate hydrochloride is kinetically favored at low temperatures but thermodynamically unstable[1][2]. The reaction between methyl 2-cyanobenzoate and methanol under anhydrous HCl is highly exothermic. If your internal reaction temperature exceeds 10 °C, the chloride counterion gains sufficient kinetic energy to act as a nucleophile. It attacks the methyl group of the imidate's methoxy moiety via an SN2 mechanism, releasing methyl chloride gas and leaving behind the thermodynamically stable amide (methyl 2-carbamoylbenzoate)[2][3].

  • Actionable Fix: Submerge your reaction vessel in a robust ice-salt bath (-5 °C to 0 °C) and strictly control the HCl bubbling rate. Never allow the internal temperature to spike during saturation.

Q2: Even after 24 hours, TLC shows unreacted methyl 2-cyanobenzoate. Should I heat the reaction to drive it to completion?

A: Absolutely not. Heating will trigger the degradation described in Q1. Your incomplete conversion is caused by steric hindrance . The bulky methyl ester (-COOMe) group at the ortho position physically shields the electrophilic carbon of the nitrilium ion intermediate[4]. This steric bulk significantly raises the activation energy required for the methanol nucleophile to attack.

  • Actionable Fix: To overcome this kinetic barrier without raising the temperature, you must push the equilibrium by using a vast excess of anhydrous HCl (>3 equivalents) and extending the incubation time at 4 °C to 48–72 hours[4].

Q3: When I try to precipitate the product, it forms a sticky oil instead of a filterable crystalline powder. How do I fix this?

A: Your anti-solvent is failing to disrupt the solvation shell effectively. Traditionally, diethyl ether is used to precipitate Pinner salts. However, for complex ortho-substituted imidates, ether often causes the product to "oil out," trapping unreacted starting materials and HCl. Recent process chemistry optimizations have proven that 2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-butyl ether (MTBE) are vastly superior anti-solvents for imidate hydrochlorides[5]. 2-MeTHF provides optimal crystallization kinetics, effectively purges residual HCl, and stabilizes the salt during filtration[5][6].

  • Actionable Fix: Switch your precipitation anti-solvent to 2-MeTHF (using a minimum of 5 L/kg of product)[5].

Q4: I am detecting dimethyl phthalate (a diester) in my final product. What went wrong?

A: Moisture has compromised your reaction. The Pinner reaction is exquisitely sensitive to water. The highly electrophilic nitrilium ion and the final imidate salt will rapidly react with any trace water to undergo hydrolysis, forming the corresponding ester (dimethyl phthalate) instead of the targeted imidate[2][7].

  • Actionable Fix: Implement a self-validating moisture control system. Perform a Karl Fischer titration on your methanol before starting (must be <50 ppm H2O). Ensure all glassware is flame-dried and the HCl gas exhaust is protected by a Drierite tube.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Nitrile Methyl 2-cyanobenzoate (Starting Material) Nitrilium Nitrilium Cation Intermediate (Sterically Hindered) Nitrile->Nitrilium + HCl (Anhydrous) Protonation Imidate Methyl 2-[Imino(methoxy)methyl]benzoate HCl (Target Product) Nitrilium->Imidate + MeOH Nucleophilic Attack Amide Methyl 2-carbamoylbenzoate (Degradation Byproduct) Imidate->Amide T > 10°C Chloride attack (-MeCl) Ester Dimethyl phthalate (Hydrolysis Byproduct) Imidate->Ester + H2O Hydrolysis

Mechanistic pathway of Pinner synthesis and common degradation routes.

Workflow Step1 Dissolve Nitrile in Anhydrous MeOH Step2 Bubble Dry HCl Gas (Keep T < 5°C) Step1->Step2 Step3 Incubate at 4°C (48-72 hours) Step2->Step3 Step4 Add 2-MeTHF Anti-solvent Step3->Step4 Step5 Filter & Wash under N2 Step4->Step5

Optimized step-by-step experimental workflow for imidate hydrochloride isolation.

Part 3: Quantitative Anti-Solvent Comparison

To maximize the isolated yield of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, selecting the correct anti-solvent is as critical as the reaction itself. Below is a comparison of common anti-solvents based on recent scalable production data[5][6].

Anti-SolventCrystallization KineticsImpurity & HCl PurgingYield ImpactSafety & Scalability
Diethyl Ether Fast (High risk of "oiling out")PoorModerateHigh Risk (Peroxides/Flammability)
MTBE Moderate (Steady crystal growth)GoodHighModerate Risk
2-MeTHF Optimal (Clean, filterable crystals) Excellent Very High Low Risk (Green solvent)

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Preparation and Moisture Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and an internal thermometer. Flush with dry N2.

  • Add methyl 2-cyanobenzoate (1.0 equiv) and anhydrous methanol (3.0 to 5.0 equiv).

  • Validation Check: Perform Karl Fischer titration on the reaction mixture. Proceed only if water content is < 50 ppm.

Step 2: Acidic Activation (The Exothermic Phase)

  • Submerge the flask in an ice-salt bath to bring the internal temperature to -5 °C.

  • Begin bubbling anhydrous HCl gas through the dispersion tube at a slow, steady rate.

  • Validation Check: Monitor the internal thermometer continuously. If the temperature approaches 5 °C, halt the HCl flow until the temperature drops back to 0 °C. Continue until the solution is fully saturated (typically takes 2–4 hours depending on scale).

Step 3: Incubation and Kinetic Monitoring

  • Seal the flask tightly and transfer it to a 4 °C cold room or refrigerator.

  • Allow the mixture to incubate for 48 to 72 hours.

  • Validation Check: Pull an aliquot and monitor the disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ via FT-IR. If the peak persists after 48 hours, re-saturate with HCl gas at 0 °C. Do not apply heat.

Step 4: Isolation via 2-MeTHF Anti-Solvent

  • Return the flask to the ice bath (0 °C).

  • Vigorously stir the mixture while adding cold (0 °C) anhydrous 2-MeTHF dropwise (minimum 5 L per kg of theoretical yield)[5]. A white crystalline precipitate of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride will form.

  • Allow the suspension to stir for 30 minutes to ensure complete purging of residual HCl and impurities into the mother liquor.

Step 5: Filtration and Storage

  • Filter the precipitate rapidly through a sintered glass funnel under a blanket of dry N2.

  • Wash the filter cake with an additional portion of cold 2-MeTHF.

  • Dry the crystals under high vacuum at room temperature. Store the highly hygroscopic product in a desiccator over P2O5 or sealed under argon at -20 °C.

References

  • [7] Optimization of an Imidate Hydrolysis Reaction: Use of DOE and Mathematical Modeling to Deliver Yield and Productivity Improvements. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [6] Synthesis of imino ethers (imidates). Organic Chemistry Portal. Available at:[Link]

  • [1] Pinner reaction. Wikipedia. Available at:[Link]

  • [2] Pinner reaction. Grokipedia. Available at:[Link]

  • [5] Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. Available at:[Link]

Sources

Optimization

Preventing hydrolysis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride during storage

A Guide to Preventing Hydrolytic Degradation During Storage and Application A Note from Your Senior Application Scientist Welcome to the dedicated technical support guide for Methyl 2-[Imino(methoxy)methyl]benzoate Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolytic Degradation During Storage and Application

A Note from Your Senior Application Scientist

Welcome to the dedicated technical support guide for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. As a bifunctional molecule containing both a reactive imino ester (imidate) and a methyl ester, this reagent is a powerful synthon in drug discovery and chemical biology. However, its utility is matched by its sensitivity to environmental conditions, particularly moisture. Hydrolysis is the primary failure mode for this compound, leading to inconsistent experimental results, reduced yields, and loss of valuable material.

This guide is structured to provide you not just with protocols, but with a deep understanding of the why behind each recommendation. By grasping the mechanisms of degradation, you can proactively design robust experimental workflows and ensure the integrity of your research. Our goal is to empower you to move beyond simple troubleshooting and into a state of preventative quality control.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common inquiries regarding the stability and handling of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Q1: What exactly is Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, and why is it so sensitive to hydrolysis?

A1: This compound is the hydrochloride salt of a methyl imidate. The salt form enhances its stability as a solid by protonating the imine nitrogen, which reduces its reactivity toward oxidation and certain side reactions[1][2]. However, the molecule possesses two primary sites that are highly susceptible to attack by water (hydrolysis):

  • The Imino Ester (Imidate) Carbon: This is the most vulnerable site. The carbon atom is electrophilic and readily attacked by nucleophiles like water, especially under neutral or basic conditions. This cleavage breaks the C=N bond and is often the faster degradation pathway.

  • The Methyl Ester Carbonyl Carbon: This site is also electrophilic and can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid. While generally more stable than the imino ester, this pathway contributes to overall degradation[3][4].

The hydrochloride salt provides stability in the solid form but introduces acidity, which can accelerate ester hydrolysis if moisture is present[5].

Q2: I've just received a new batch. What are the absolute best conditions for long-term storage?

A2: To maximize shelf-life, the solid compound must be protected from atmospheric moisture and elevated temperatures. Improper storage is the leading cause of reagent failure.

ParameterRecommended ConditionRationale
Temperature -20°C or lower[6]Slows the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Dry Nitrogen)Displaces atmospheric moisture, which is the primary reactant in hydrolysis[6].
Container Tightly sealed vial with a PTFE-lined capPrevents moisture ingress. For highly sensitive applications, consider storage in a desiccator within the freezer.
Light Amber vial or stored in the darkProtects against potential photolytic degradation, a good general practice for complex organic molecules[6].

Q3: Can I prepare a stock solution for later use? If so, what solvent should I use?

A3: Preparing stock solutions is strongly discouraged for long-term storage due to the compound's instability in solution[7][8]. Aqueous and protic solvents (like methanol or ethanol) will initiate hydrolysis immediately.

If a stock solution is absolutely necessary for immediate, serial experiments:

  • Use an anhydrous, aprotic organic solvent: Dichloromethane (DCM) or acetonitrile are suitable choices. Ensure the solvent is from a freshly opened bottle or has been properly dried.

  • Prepare Freshly: The solution should be made immediately before use and consumed the same day.

  • Store Under Inert Gas: Even in an anhydrous solvent, headspace moisture can cause degradation. Store the solution under argon or nitrogen in a sealed vial.

  • Keep Cold: Prepare and use the solution at low temperatures (e.g., in an ice bath) to minimize degradation during your experiment.

Part 2: Troubleshooting Experimental Failures

This section provides a logic-based guide to diagnosing and solving problems that may arise from compound degradation.

Problem: My reaction yield is significantly lower than expected, or the reaction failed entirely.

  • Potential Cause: The most likely culprit is the hydrolysis of the imino ester moiety prior to or during your reaction. The resulting hydrolyzed species are unreactive in the desired transformation. Imines and their derivatives are known to be hydrolytically unstable, which can hinder their use if not handled under strictly anhydrous conditions[9].

  • Diagnostic & Solution Workflow:

    Caption: Troubleshooting workflow for low reaction yield.

Problem: My analytical data (LC-MS, NMR) shows multiple unexpected peaks.

  • Potential Cause: The compound is likely degrading during sample preparation or analysis. The appearance of species corresponding to the hydrolyzed imino ester and/or the hydrolyzed methyl ester is common.

  • Solutions:

    • For NMR: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂) immediately before analysis. Do not let the sample sit in the NMR tube for an extended period.

    • For LC-MS: Hydrolysis can occur in the mobile phase, especially if it contains water and buffers.

      • Minimize the time the sample spends in the autosampler.

      • Use a rapid gradient if possible to reduce analysis time.

      • If troubleshooting, consider using a normal-phase chromatography method with non-aqueous solvents to confirm the purity of the solid material.

Part 3: In-Depth Technical Protocols
Protocol 1: Quantitative Assessment of Hydrolysis via ¹H NMR

This protocol allows you to determine the purity of your material and quantify the extent of hydrolysis. The primary hydrolysis product of the imino ester function is Methyl 2-(methoxycarbonyl)benzoate.

Methodology:

  • Prepare a Standard: Accurately weigh ~5-10 mg of a stable internal standard with a known proton signal in a clean, non-aromatic region (e.g., 1,3,5-trimethoxybenzene).

  • Prepare the Sample: In the same vial, add an accurately weighed ~10-15 mg of your Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

  • Dissolution: Immediately dissolve the mixture in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons for accurate integration.

  • Analysis:

    • Identify the characteristic proton signals for the intact compound and the hydrolysis product (Methyl 2-(methoxycarbonyl)benzoate).

    • Integrate a well-resolved signal for the intact compound, the hydrolysis product, and the internal standard.

    • Calculate the molar ratio of the intact compound to the hydrolysis product to determine the percentage of degradation.

Protocol 2: Recommended Procedure for Handling and Use in a Reaction

This protocol minimizes the risk of hydrolysis during experimental setup.

  • Preparation: Oven-dry all glassware overnight and cool under a stream of dry argon or nitrogen.

  • Reagent Handling:

    • Allow the vial of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid[6].

    • Weigh the required amount of the solid quickly in a dry environment (a glovebox is ideal, but a nitrogen-purged glove bag is also effective).

    • Immediately re-seal the vial, purge with inert gas, and return to the -20°C freezer.

  • Reaction Setup:

    • Add the weighed solid to your reaction vessel, which is already under a positive pressure of inert gas.

    • Add your anhydrous reaction solvent via cannula or a dry syringe.

    • Proceed with your reaction, maintaining the inert atmosphere throughout.

Part 4: Mechanism of Hydrolysis

Understanding the degradation pathway is key to preventing it. The primary mechanism involves the nucleophilic attack of water on the electrophilic carbon centers.

Hydrolysis_Mechanism cluster_0 Hydrolysis of Imino Ester cluster_1 Hydrolysis of Methyl Ester A Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride B Tetrahedral Intermediate (Aminal-like) A->B Attack at C=N C Methyl 2-Formylbenzoate + Methanolamine B->C Collapse & Proton Transfer D Methyl 2-(methoxycarbonyl)benzoate + Ammonia C->D Further Reaction/Rearrangement H2O_1 H₂O H2O_1->B E Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride F Tetrahedral Intermediate (Ester) E->F Attack at C=O G 2-[Imino(methoxy)methyl]benzoic Acid + Methanol F->G Collapse & Proton Transfer H2O_2 H₂O H2O_2->F

Sources

Troubleshooting

Troubleshooting impurities in Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the preparation of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the preparation of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. This synthesis relies on the classic Pinner reaction, a methodology notorious for its sensitivity to moisture and thermal excursions[1].

Rather than simply listing steps, this guide dissects the mechanistic causality behind impurity formation, empowering you to implement self-validating workflows that guarantee high-purity imidate salts.

Mechanistic Pathway & Causality of Impurities

The Pinner reaction is fundamentally a delicate balance of nucleophilic additions. The starting material, methyl 2-cyanobenzoate, is electrophilically activated by anhydrous HCl. Methanol then attacks this activated nitrile carbon to form the target imidate[2]. However, the resulting C=N bond in the imidate hydrochloride is highly susceptible to nucleophilic attack by water (hydrolysis) or excess alcohol (orthoesterification)[3].

PinnerReaction SM Methyl 2-cyanobenzoate (Starting Nitrile) Intermediate Protonated Nitrile [Highly Electrophilic] SM->Intermediate Anhydrous HCl (0-5 °C) Product Methyl 2-[Imino(methoxy)methyl] benzoate Hydrochloride (Target Imidate) Intermediate->Product Anhydrous MeOH Nucleophilic Attack Amide Methyl 2-carbamoylbenzoate (Amide Impurity) Product->Amide + H2O (Moisture) Partial Hydrolysis Ester Dimethyl phthalate (Ester Impurity) Product->Ester + H2O (Moisture) Direct Hydrolysis Orthoester Orthoester Impurity (Over-reaction) Product->Orthoester + Excess MeOH Prolonged Time/Heat Amide->Ester + H2O (Moisture) Complete Hydrolysis

Figure 1: Mechanistic pathway of the Pinner reaction and competitive impurity formation.

Troubleshooting Guide & FAQs

Q1: Why is my product contaminated with methyl 2-carbamoylbenzoate (amide impurity)? A1: Imidate hydrochlorides are highly hygroscopic and thermodynamically unstable in the presence of water[3]. Moisture acts as a competing nucleophile against methanol. When water attacks the highly electrophilic iminium carbon, it forms a tetrahedral hemiorthoamide intermediate. Stereoelectronic cleavage of this intermediate expels methanol, yielding the amide[4]. Solution: Implement strict Schlenk techniques. Validate solvent dryness via Karl Fischer titration (<50 ppm) before initiating the reaction.

Q2: I am seeing dimethyl phthalate (ester impurity) in my final product. How can I prevent this? A2: Dimethyl phthalate forms via the complete hydrolysis of the imidate salt, where ammonia (as NH₄Cl) is the leaving group instead of methanol, or via the secondary hydrolysis of the amide impurity. Elevated temperatures significantly accelerate this degradation pathway[3]. Solution: Maintain the reaction and aging process strictly between 0 °C and 5 °C. Never allow the reaction vessel to warm to room temperature during the HCl saturation phase.

Q3: My yield is low, and I recover unreacted methyl 2-cyanobenzoate. What went wrong? A3: The Pinner reaction requires a strong acid catalyst to protonate the nitrile, making it sufficiently electrophilic for methanol attack[3]. If the HCl gas is not fully saturated, the activation energy barrier remains too high. Solution: Do not rely on bubbling time. Use mass-difference tracking to ensure at least 1.5 to 2.0 equivalents of anhydrous HCl gas are dissolved into the reaction mixture.

Q4: What is the orthoester impurity and how do I avoid it? A4: If the reaction is left to age for too long, the imidate hydrochloride can undergo a subsequent nucleophilic attack by excess methanol, displacing the imino group to form an orthoester. Solution: Quench and precipitate the reaction immediately upon reaching maximum conversion (typically 24-48 hours), validated by FT-IR or HPLC.

Quantitative Impurity Profiling & Optimization

To effectively troubleshoot, you must track the quantitative impact of your reaction parameters. Table 1 outlines the primary impurities, while Table 2 provides the critical thresholds for reaction optimization.

Table 1: Impurity Profile and Mechanistic Origins

Impurity TypeChemical StructurePrimary Mechanistic CauseCritical Control Parameter (CCP)
Amide Methyl 2-carbamoylbenzoatePartial hydrolysis (H₂O attack, MeOH loss)Solvent Moisture (<50 ppm)
Ester Dimethyl phthalateComplete hydrolysis (H₂O attack, NH₃ loss)Temperature (<5 °C)
Orthoester Trimethoxymethyl derivativeOver-reaction with excess MeOHReaction Time (24-48h max)
Unreacted SM Methyl 2-cyanobenzoateInsufficient electrophilic activationHCl Saturation (Mass tracking)

Table 2: Quantitative Optimization Parameters

ParameterOptimal RangeCritical ThresholdQuantitative Impact of Deviation
Methanol Moisture < 50 ppm> 100 ppm+15% Amide impurity per 100 ppm excess
HCl Equivalents 1.5 – 2.0 eq< 1.1 eq-40% Yield (Unreacted Nitrile recovery)
Reaction Temp. 0 °C – 5 °C> 10 °C+20% Ester impurity due to thermal degradation

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This methodology incorporates built-in quality control checkpoints to ensure causality-driven success rather than blind execution.

Phase 1: Reagent Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a gas sparging tube, thermometer, and an outlet connected to a drying tube (CaCl₂). Purge with dry Argon.

  • Self-Validation Checkpoint 1: Perform a Karl Fischer (KF) titration on the anhydrous methanol. Proceed only if H₂O content is < 50 ppm.

  • Tare the fully assembled, dry reaction flask to establish a baseline for HCl mass tracking.

Phase 2: Reaction Initiation 4. Dissolve 1.0 equivalent of methyl 2-cyanobenzoate in 5.0 volumes of the validated anhydrous methanol. 5. Cool the mixture to 0 °C using an ice-brine bath. 6. Slowly bubble anhydrous HCl gas through the submerged sparging tube, maintaining the internal temperature below 5 °C. 7. Self-Validation Checkpoint 2: Periodically disconnect and weigh the flask. Cease bubbling only when the mass increases by 1.5 to 2.0 equivalents of HCl.

Phase 3: Incubation & Monitoring 8. Seal the flask tightly and incubate at 0–4 °C for 24 to 48 hours. 9. Self-Validation Checkpoint 3: After 24 hours, take a 10 µL aliquot, quench it in dry dichloromethane containing triethylamine, and analyze via FT-IR. The reaction is complete when the sharp nitrile C≡N stretch (~2220 cm⁻¹) disappears and the characteristic imidate νC=N band (~1650–1689 cm⁻¹) plateaus[5].

Phase 4: Isolation 10. Add 10 volumes of cold (-20 °C) anhydrous methyl tert-butyl ether (MTBE) to the reaction mixture to precipitate the imidate hydrochloride salt. 11. Filter rapidly under a positive pressure of dry nitrogen (Schlenk filtration) to prevent ambient moisture ingress. 12. Wash the filter cake with additional cold MTBE and dry immediately in a vacuum desiccator over P₂O₅.

References

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates . The Journal of Organic Chemistry (ACS Publications). [Link]

  • Pinner Reaction . Organic Chemistry Portal.[Link]

  • Imidoyl chloride . Wikipedia. [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate . ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of Methyl 2-[Imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5).

Synthesized via the acid-catalyzed Pinner reaction of methyl 2-cyanobenzoate with methanol, this bis-functional compound (containing both an ortho-methyl ester and a methyl imidate hydrochloride) presents unique isolation challenges. The imidate moiety is thermodynamically unstable and highly hygroscopic, demanding rigorous purification strategies to prevent degradation into unwanted ester or amide byproducts.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My isolated product frequently turns into a sticky, unmanageable gum during filtration. What is causing this, and how can I prevent it? A1: This "gumming" is the universal hallmark of moisture contamination. Imidate hydrochlorides (often referred to as Pinner salts) are exceptionally hygroscopic. When exposed to atmospheric moisture, the highly electrophilic imino carbon undergoes a nucleophilic attack by water. This forms a tetrahedral hemiorthoamide intermediate that rapidly collapses, eliminating ammonia (as ammonium chloride) to form the corresponding ester[1]. In the case of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, this hydrolysis irreversibly yields dimethyl phthalate. Causality & Prevention: The transition from a crystalline solid to a gum is the physical manifestation of the salt dissolving in its own liquid degradation products. To prevent this, all solvent removal and filtration must be conducted under a strict inert atmosphere (N2 or Ar) using Schlenk techniques.

Q2: How do I selectively remove unreacted methyl 2-cyanobenzoate without dissolving my target imidate salt? A2: You must exploit the extreme polarity differential between your starting material and your product. The target compound is an ionic hydrochloride salt, making it highly polar and insoluble in aprotic, low-polarity solvents. The starting nitrile (methyl 2-cyanobenzoate) and the primary degradation product (dimethyl phthalate) are neutral and soluble in these environments. Causality & Action: Do not attempt recrystallization first; instead, utilize anti-solvent trituration. Washing the crude mixture with rigorously anhydrous Methyl tert-butyl ether (MTBE) or iso-propyl acetate (IPAc) will strip away the unreacted nitrile and ester impurities while leaving the imidate salt completely intact as a crystalline solid.

Q3: Can I apply heat during vacuum drying to remove residual methanol and HCl faster? A3: Absolutely not. Pinner salts are thermodynamically unstable. Applying heat (generally >25°C) will induce thermal decomposition, driving the elimination of methyl chloride to form the corresponding amide[2]. Causality & Action: Thermal energy provides the activation energy necessary for the chloride counterion to act as a nucleophile, attacking the methoxy group of the imidate. Always perform vacuum concentration and drying at temperatures ≤ 10°C to kinetically trap the desired imidate salt[3].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct anti-solvent for trituration is the most critical variable in the purification workflow. The table below summarizes the physicochemical rationale for solvent selection.

Anti-SolventPolarity IndexTarget Imidate SolubilityImpurity Solubility (Nitrile/Ester)Evaporative Cooling Risk (Moisture Condensation)Recommendation
Diethyl Ether 2.8InsolubleHighHigh (Boiling point 34.6°C)Moderate - High risk of drawing atmospheric moisture during filtration.
MTBE 2.5InsolubleHighLow (Boiling point 55.2°C)Excellent - Superior handling and low moisture condensation risk.
Iso-propyl Acetate 4.0InsolubleHighLow (Boiling point 89°C)Excellent - Highly effective for structurally complex imidates.
Hexanes 0.1InsolubleLowLow (Boiling point 68°C)Poor - Fails to adequately dissolve the polar ester/nitrile impurities.

Part 3: Standard Operating Procedure (SOP) for Purification

This self-validating protocol utilizes MTBE trituration to isolate high-purity Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Prerequisites: All glassware must be oven-dried (150°C for 4 hours) and cooled under a stream of dry argon or nitrogen. MTBE must be distilled over sodium/benzophenone or drawn from a solvent purification system (SPS).

Step 1: Low-Temperature Concentration

  • Transfer the crude Pinner reaction mixture (containing excess MeOH and HCl) to a round-bottom flask.

  • Apply high vacuum (≤ 10 mbar) while maintaining the external water bath at ≤ 10°C [3].

  • Self-Validation Check: The mixture should transition from a clear solution to a thick, white crystalline slurry. If the mixture turns yellow or brown, thermal degradation has occurred.

Step 2: Anhydrous Trituration

  • Backfill the flask with dry Nitrogen.

  • Inject 5 volumes (relative to the theoretical yield) of ice-cold, anhydrous MTBE directly into the flask.

  • Vigorously stir the suspension for 15 minutes at 0°C.

  • Self-Validation Check: The solid should become a free-flowing, fine white powder. If it clumps or oils out, trace water was introduced. Immediately decant the solvent, redissolve in a minimal amount of anhydrous MeOH, and restart from Step 1.

Step 3: Schlenk Filtration & Drying

  • Transfer the suspension via a wide-bore cannula to a Schlenk frit under positive Nitrogen pressure.

  • Wash the filter cake with an additional 2 volumes of ice-cold anhydrous MTBE.

  • Maintain the vacuum until the cake cracks, then transfer the solid to a vacuum desiccator containing P2O5 (phosphorus pentoxide).

  • Dry under high vacuum at 0°C to 10°C for 12 hours in the dark.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the critical chemical and procedural logic required to successfully isolate the compound.

Hydrolysis_Mechanism A Methyl 2-[Imino(methoxy)methyl]benzoate HCl (Intact Pinner Salt) B Atmospheric Moisture (H2O) Nucleophilic Attack A->B Exposure to air C Tetrahedral Hemiorthoamide Intermediate B->C Proton transfer D Dimethyl Phthalate + NH4Cl (Hydrolyzed Impurities) C->D Elimination of NH3

Mechanism of moisture-induced hydrolysis of the imidate hydrochloride to dimethyl phthalate.

Purification_Workflow Start Crude Reaction Mixture (in MeOH/HCl) Conc Vacuum Concentration (≤ 10°C) Remove volatiles Start->Conc Trit Trituration (Anhydrous MTBE or IPAc) Conc->Trit Filt Schlenk Filtration (Under N2/Ar atmosphere) Trit->Filt Solid remains crystalline Fail Gum Formation (Moisture Contamination) Trit->Fail If water is present Dry Vacuum Drying (Desiccator, Dark) Filt->Dry

Step-by-step anhydrous purification workflow for isolating the highly sensitive Pinner salt.

References

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates The Journal of Organic Chemistry - ACS Publications[Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity Research and Reviews[Link]

  • Pinner reaction Wikipedia [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Welcome to the technical support center for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to a Finicky Reagent

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride belongs to the class of imidate hydrochlorides, also known as Pinner salts. These compounds are highly versatile synthetic intermediates.[1] However, their utility is matched by their inherent instability, particularly their susceptibility to moisture.[2][3] Understanding and controlling this reactivity is paramount for successful experimental outcomes. This guide will delve into the core principles of handling this hygroscopic compound, offering practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride so sensitive to moisture?

A1: The moisture sensitivity of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is due to the reactivity of the imidate hydrochloride functional group. This group is susceptible to hydrolysis, a chemical reaction with water. Under acidic or neutral conditions, the imidate hydrochloride will hydrolyze to form methyl benzoate and methanaminium chloride.[4][5] In basic conditions, a mixture of products including the ester/amine and the corresponding amide/alcohol can be formed.[6] This degradation pathway is a primary cause of reduced yields and the formation of impurities in reactions involving this reagent.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride should be stored in a tightly sealed container in a desiccator with a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, a low-temperature, moisture-free environment, such as a freezer at -20°C, is recommended.[7] Always ensure the container is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride under an inert atmosphere, such as in a glovebox or using a Schlenk line with dry nitrogen or argon gas.[4] Even brief exposure to atmospheric moisture can lead to degradation. If a glovebox or Schlenk line is unavailable, work quickly and in a low-humidity environment. Consider using a glove bag as a more economical alternative for creating a temporary inert atmosphere.

Q4: What solvents are compatible with this reagent?

A4: Use only anhydrous (dry) solvents. Solvents should be freshly dried and distilled or obtained from a commercial supplier in sealed containers (e.g., Sure/Seal™ bottles).[2] Common compatible solvents for reactions involving imidate hydrochlorides include anhydrous dichloromethane, chloroform, and acetonitrile. Always check for solvent compatibility with your specific reaction conditions.

Q5: How can I be sure my glassware is dry enough?

A5: Glassware should be oven-dried at a minimum of 125°C for several hours or overnight and allowed to cool in a desiccator or under a stream of inert gas.[2][7] For highly sensitive reactions, flame-drying the glassware under vacuum or an inert atmosphere immediately before use is recommended to remove any adsorbed water.[4]

Troubleshooting Guide

Low reaction yields, unexpected side products, and poor reproducibility are common issues when working with moisture-sensitive reagents. This guide provides a systematic approach to troubleshooting these problems.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Degradation of the Reagent 1. Verify Storage: Confirm that the reagent has been stored under the recommended anhydrous conditions. 2. Perform a Quality Check: If possible, obtain a fresh sample of the reagent. You can also perform a quick proton NMR of a small sample dissolved in a dry, deuterated solvent (e.g., CDCl₃) to check for the presence of hydrolysis products (e.g., methyl benzoate).
Introduction of Moisture During Reaction Setup 1. Review Glassware Preparation: Ensure all glassware was rigorously dried.[7] 2. Check Solvent Anhydrousness: Use freshly opened or properly dried solvents. Consider using a solvent drying system. 3. Inert Atmosphere Technique: Re-evaluate your inert atmosphere technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4]
Incomplete Reaction 1. Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time or adjust the temperature as needed. 2. Stoichiometry: Carefully re-check the stoichiometry of your reactants.
Problem 2: Presence of Unexpected Byproducts
Potential Cause Troubleshooting Steps & Explanation
Hydrolysis of the Imidate Hydrochloride 1. Identify Byproducts: The most likely byproduct from hydrolysis under acidic or neutral conditions is methyl benzoate.[4] Use techniques like GC-MS or LC-MS to identify the molecular weights of the impurities and compare them to potential degradation products. 2. Improve Anhydrous Conditions: If hydrolysis products are detected, this is a strong indicator that moisture is present in your reaction. Revisit all steps for handling moisture-sensitive compounds.
Reaction with Non-Anhydrous Solvents or Reagents 1. Purify All Reagents: Ensure all starting materials, not just the solvent, are anhydrous. Some reagents can be dried by azeotropic distillation with a suitable solvent or by storing over desiccants.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_reagent Check Reagent Integrity (Storage, Age, QC) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Anhydrous Technique (Glassware, Solvent, Atmosphere) conditions_ok Technique Sufficiently Anhydrous? check_conditions->conditions_ok reagent_ok->check_conditions Yes consult_sds Consult Supplier's SDS for Specific Guidance reagent_ok->consult_sds No optimize_reaction Optimize Reaction Parameters (Time, Temp, Stoichiometry) conditions_ok->optimize_reaction Yes improve_technique Implement Stricter Anhydrous Protocol (Glovebox, Fresh Solvents) conditions_ok->improve_technique No success Problem Resolved optimize_reaction->success improve_technique->start consult_sds->start

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Weighing and Transferring the Solid Reagent

This protocol outlines the procedure for accurately weighing and transferring Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride while minimizing exposure to atmospheric moisture.

Method 1: In a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm H₂O and O₂). Place all necessary equipment (spatulas, weigh boats, vials, balance) inside the antechamber and cycle to purge any air and moisture.

  • Equilibration: Bring the sealed container of the reagent into the glovebox and allow it to equilibrate to the glovebox temperature.

  • Weighing: Open the container and quickly weigh the desired amount of the solid into a pre-tared vial.

  • Sealing: Immediately and securely seal the vial containing the weighed reagent and the stock container.

  • Transfer: The sealed vial can now be removed from the glovebox for use in your reaction.

Method 2: Using a Schlenk Line (for transfer to a reaction vessel)

  • Preparation: Assemble your reaction flask, ensuring it is clean and oven- or flame-dried.[4] Attach it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.

  • Positive Pressure: Maintain a positive pressure of inert gas in the reaction flask.

  • Quick Transfer: Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas. Quickly add the pre-weighed solid to the flask.

  • Reseal: Immediately reseal the flask and perform another vacuum/inert gas cycle to remove any air that may have entered.

Workflow for Handling Hygroscopic Solids

handling_workflow cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction prep_reagent Equilibrate Reagent Container to RT weigh Weigh Solid Under Inert Atmosphere prep_reagent->weigh prep_glassware Oven/Flame-Dry Glassware transfer Quickly Transfer to Reaction Vessel prep_glassware->transfer prep_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_inert->weigh weigh->transfer add_solvent Add Anhydrous Solvent via Syringe/Cannula transfer->add_solvent run_reaction Run Reaction Under Positive Inert Gas Pressure add_solvent->run_reaction

Caption: A generalized workflow for handling the hygroscopic solid.

References

  • Wikipedia contributors. (2023). Air-free technique. Wikipedia. [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The mechanism of hydrolysis of imidate salts. The importance of stereoelectronic control and pH of the reaction medium on the cleavage of tetrahedral intermediates. Canadian Journal of Chemistry, 53(20), 3029-3036.
  • Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals.
  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? HepatoChem. [Link]

  • Wikipedia contributors. (2023). Carboximidate. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. [Link]

  • Burke, B. J., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, 90(5), 1905-1911.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

Sources

Optimization

Optimal temperature and pH conditions for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride reactions

Welcome to the Technical Support Center for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5). As a Senior Application Scientist, I frequently observe researchers struggling with the erratic yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5). As a Senior Application Scientist, I frequently observe researchers struggling with the erratic yields and rapid degradation associated with this highly sensitive Pinner salt.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind the reagent's behavior, troubleshooting FAQs, and self-validating protocols to ensure reproducible amidine synthesis and controlled hydrolysis.

Core Principles & Mechanistic Causality

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is an ortho-substituted methyl imidate. Its utility in drug development (typically for synthesizing amidines or complex heterocycles) is strictly governed by its sensitivity to pH and thermal energy.

  • The pH Dependency (The "Goldilocks" Zone): Imidate hydrochlorides are highly electrophilic. At an acidic pH (< 6), the protonated imine is highly susceptible to nucleophilic attack by water, yielding the corresponding ester (methyl 2-(methoxycarbonyl)benzoate) and ammonium chloride . Conversely, at a highly basic pH (> 10), hydroxide ions outcompete amine nucleophiles, directly attacking the free imidate base and causing irreversible hydrolysis . The optimal window for amine coupling is strictly pH 8.0–10.0 .

  • The Temperature Dependency: Pinner salts are thermally labile. Heating the hydrochloride salt in aqueous conditions accelerates hydrolysis. Heating it in anhydrous organic solvents (e.g., refluxing chloroform) induces thermal degradation into amides via Pinner cleavage .

Troubleshooting Guide & FAQs

Q: Why is my Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride degrading into an ester during storage or reaction setup? A: This is caused by atmospheric moisture infiltration combined with ambient temperatures. The salt is exceptionally hygroscopic. Even trace water will initiate the hydrolysis of the protonated imidate into methyl 2-(methoxycarbonyl)benzoate. Fix: Store the reagent at -20 °C in a tightly sealed container backfilled with argon or nitrogen, placed inside a desiccator. Always allow the container to warm to room temperature before opening to prevent condensation.

Q: I am trying to synthesize an amidine, but my yields are low and LC-MS shows mostly ester byproduct. What went wrong? A: Your reaction pH likely dropped below 8 or spiked above 10 during the amine addition. If the amine is added as a hydrochloride salt without sufficient base (e.g., DIPEA or K₂CO₃), the pH drops, protonating the amine and rendering it non-nucleophilic. This leaves trace water to attack the imidate . Fix: Pre-mix your amine with the base in the solvent to ensure a stable pH of 8–10 before introducing the imidate hydrochloride.

Q: The imino(methoxy)methyl group is ortho to the methyl ester, creating steric hindrance. Can I heat the reaction to force a sluggish amine to couple? A: Absolutely not. Heating Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride above 30 °C will not improve amidine yields. Instead, it will trigger thermal degradation. In protic/aqueous mixtures, it will hydrolyze; in anhydrous halogenated solvents, it undergoes Pinner cleavage to form an amide . Fix: Extend the reaction time at 20–25 °C (up to 48 hours) or use a more polar aprotic solvent (like anhydrous THF) to increase the reaction rate without applying heat.

Quantitative Data Summaries

The following table summarizes the causal relationship between your reaction conditions and the structural fate of the imidate hydrochloride.

Reaction ConditionpH RangeTemperaturePrimary OutcomeMechanistic Cause
Amine Coupling 8.0 – 10.00 °C to 25 °CAmidine (Target)Imidate is free-based; amine nucleophilicity outcompetes hydroxide.
Acidic Hydrolysis < 6.0> 0 °CEster (Byproduct)Protonated imine is highly susceptible to nucleophilic attack by water.
Basic Hydrolysis > 10.0> 0 °CEster / Amide High hydroxide concentration outcompetes amines for the free imidate.
Thermal Degradation Any> 40 °C (Reflux)Amide (Byproduct)Thermal Pinner cleavage of the imidate C-O bond.

Visualizations of Pathways and Workflows

ReactionPathways Imidate Methyl 2-[Imino(methoxy)methyl] benzoate Hydrochloride Amidine Amidine Derivative (Target Product) Imidate->Amidine Amines, pH 8-10 T = 20-25°C Ester Methyl 2-(methoxycarbonyl)benzoate (Hydrolysis Byproduct) Imidate->Ester H2O, pH < 6 or pH > 10 T > 0°C Amide Amide Derivative (Thermal Degradation) Imidate->Amide Heat (>40°C) or prolonged storage

Reaction pathways of the imidate hydrochloride based on pH and temperature.

Workflow Step1 1. Anhydrous Preparation Step2 2. Buffer/Base Addition (pH 8-10) Step1->Step2 Step3 3. Amine Coupling (20°C) Step2->Step3 Step4 4. Aqueous Quench & Extract Step3->Step4

Step-by-step workflow for optimal amidine synthesis from the imidate hydrochloride.

Self-Validating Experimental Protocols

Protocol A: Optimal Amidine Synthesis via Amine Coupling

This protocol utilizes in-process checks to ensure the system remains within the required thermodynamic and pH boundaries.

Step 1: Anhydrous Preparation

  • Action: Dissolve the target amine (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: The base prevents the amine hydrochloride from dropping the pH, ensuring the amine remains strictly nucleophilic.

  • Validation Check: Spot a micro-drop of the solution on wet pH indicator paper. It must read between pH 8.0 and 10.0. Do not proceed if pH < 8.

Step 2: Imidate Addition

  • Action: Cool the solution to 0–5 °C using an ice bath. Add Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (1.0 eq) portion-wise over 10 minutes.

  • Causality: Cooling mitigates the exothermic nature of the initial acid-base neutralization and suppresses ambient moisture hydrolysis.

  • Validation Check: The solution should remain clear or slightly turbid. Rapid yellowing or precipitation of a gummy solid indicates moisture contamination and premature ester formation.

Step 3: Amine Coupling

  • Action: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 12–24 hours.

  • Causality: The ortho-ester group creates steric hindrance, requiring extended reaction times at room temperature rather than thermal forcing, which would degrade the imidate .

  • Validation Check: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is validated to move to Step 4 when the UV-active imidate spot is fully consumed and the lower-Rf amidine product mass [M+H]+ is dominant.

Step 4: Aqueous Quench & Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Causality: A mild basic quench neutralizes any remaining HCl without pushing the pH into the >10 range, which could hydrolyze the newly formed amidine.

  • Validation Check: Evaporate a small aliquot of the organic layer and run an IR spectrum; the disappearance of the strong C=N stretch (~1650 cm⁻¹) of the imidate confirms successful conversion.

References

  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry.[Link]

  • Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Industrial. CHIMIA.[Link]

  • Asymmetric Synthesis of α-Alkylated N-Sulfinyl Imidates as New Chiral Building Blocks. The Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Fragmentation Guide: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride vs. Regioisomers

Executive Summary In drug development and structural proteomics, distinguishing between closely related regioisomers is a critical analytical challenge. Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and structural proteomics, distinguishing between closely related regioisomers is a critical analytical challenge. Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a highly functionalized aromatic building block featuring an imidate group and a methyl ester positioned ortho to one another.

This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this ortho-isomer against its para-substituted alternative (Methyl 4-[Imino(methoxy)methyl]benzoate). By leveraging high-resolution mass spectrometry (HRMS), researchers can utilize the diagnostic "ortho effect" to unambiguously identify these isomers without the need for complex NMR experiments or chemical derivatization[1].

Mechanistic Principles: The Ortho Effect in MS

As an Application Scientist, it is crucial to understand not just what fragments appear, but why they form. The fragmentation of protonated methyl benzoate derivatives is highly dependent on the spatial arrangement of their substituents[2].

When Methyl 2-[Imino(methoxy)methyl]benzoate is subjected to collision-induced dissociation (CID), it exhibits a classic ortho effect [3].

  • Protonation: In ESI positive mode, the highly basic imidate nitrogen preferentially accepts a proton, yielding an [M+H]+ precursor at m/z 194.0817[4].

  • Intramolecular Attack: Because the imidate and methyl ester groups are adjacent (1,2-disubstituted), the spatial proximity allows the protonated imine (or its tautomer) to act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Cyclization & Elimination: This forms a transient tetrahedral intermediate that rapidly expels a neutral methanol molecule (CH₃OH, 32.0262 Da). The resulting product is a highly stable, conjugated bicyclic cation (a methoxy-isoindolinone derivative) at m/z 162.0555.

In stark contrast, the para-isomer cannot undergo this intramolecular cyclization due to steric constraints. Instead, it is forced down higher-energy fragmentation pathways, primarily undergoing simple inductive cleavages such as the radical loss of a methoxy group (•OCH₃, 31.0184 Da) to form an acylium ion at m/z 163.0633[2].

Visualizations of Analytical Logic

MS_Workflow A 1. Sample Prep 1 µg/mL in ACN/H2O B 2. ESI Source Positive Mode (+3.5 kV) A->B C 3. Q1 Isolation m/z 194.08[M+H]+ B->C D 4. CID Cell (Q2) CE Ramp 10-40 eV C->D E 5. HRMS Detection Orbitrap/TOF D->E

Fig 1: Step-by-step ESI-HRMS/MS workflow for regioisomer characterization.

Fragmentation_Pathway cluster_ortho Ortho-Isomer Specific Pathway (Proximity Driven) cluster_para Para-Isomer Pathway (Simple Cleavage) Precursor [M+H]+ (m/z 194.08) Protonated Imidate Int Intramolecular Attack Tetrahedral Intermediate Precursor->Int Ortho Effect Frag2 Acylium/Imidoyl Cation (m/z 163.06) Radical Loss of •OCH3 Precursor->Frag2 Inductive Cleavage Frag1 Cyclic Cation (m/z 162.05) Neutral Loss of CH3OH Int->Frag1 -32.02 Da

Fig 2: Divergent CID fragmentation pathways of ortho vs. para isomers.

Comparative Quantitative Data

The table below summarizes the exact mass fragments observed during HRMS/MS analysis. The distinct mass shift between the base peaks of the two isomers serves as the primary diagnostic metric.

Compound VariantPrecursor Ion [M+H]+ Base Peak FragmentSecondary FragmentsDiagnostic Neutral LossMechanism
Methyl 2-[Imino(methoxy)methyl]benzoate (Ortho)m/z 194.0817m/z 162.0555 m/z 130.0293-32.0262 Da (CH₃OH)Proximity-driven cyclization (Ortho Effect)
Methyl 4-[Imino(methoxy)methyl]benzoate (Para)m/z 194.0817m/z 163.0633 m/z 177.0552-31.0184 Da (•OCH₃)Inductive simple cleavage

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating a collision energy (CE) ramp and a negative control, the methodology proves causality rather than merely observing correlation.

Step 1: Sample Preparation & Introduction
  • Action: Prepare 1 µg/mL solutions of both the ortho and para isomers in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the imidate nitrogen in solution, maximizing the [M+H]+ ion yield and preventing the formation of confusing sodium adducts ( [M+Na]+ ), which do not fragment efficiently.

Step 2: ESI-MS Source Tuning
  • Action: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 350°C, and Cone Voltage to a low setting (e.g., 20 V).

  • Causality: A low cone voltage prevents "in-source fragmentation." If the m/z 162 peak appears in the Q1 full scan before the collision cell, the cone voltage is too high, and the ortho effect is occurring prematurely in the source.

Step 3: CID Fragmentation (The Validation Step)
  • Action: Isolate m/z 194.08 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV in Q2 using Nitrogen or Argon gas.

  • Causality: The ortho effect (loss of CH₃OH) is a low-energy rearrangement pathway. It will dominate at low CE (10-20 eV). Simple cleavages (loss of •OCH₃) require higher energy. Ramping the CE validates the thermodynamic hierarchy of the fragmentation pathways.

Step 4: High-Resolution Data Analysis
  • Action: Detect fragments in Q3 using a high-resolution analyzer (Orbitrap or TOF) with a mass tolerance of <5 ppm.

  • Causality: Nominal mass spectrometers (like single quadrupoles) cannot easily distinguish between a loss of CH₃OH (32.026 Da) and the sequential loss of •OCH₃ + •H. HRMS mathematically guarantees the elemental composition of the leaving group, validating the cyclization mechanism[1].

Conclusion

For analytical scientists, the structural characterization of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride highlights the power of gas-phase chemistry. The ortho isomer acts as its own internal catalyst during mass spectrometry, utilizing the proximity of its functional groups to undergo a highly specific, low-energy cyclization. By comparing it directly against its para counterpart using the self-validating HRMS protocol outlined above, researchers can achieve rapid, unambiguous regioisomer differentiation.

References

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Source: National Institutes of Health (nih.gov) URL: [Link][3]

  • Title: Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Source: Journal of the American Society for Mass Spectrometry (acs.org) URL: [Link][2]

  • Title: Imidate-Based Cross-Linkers for Structural Proteomics: Increased Charge of Protein and Peptide Ions and CID and ECD Fragmentation Studies. Source: Journal of the American Society for Mass Spectrometry (acs.org) URL: [Link][4]

  • Title: Evaluation of Tandem Mass Spectrometry Experiments in the Negative Ionization Mode for Phenolamide Regioisomer Characterization. Source: Journal of Natural Products (acs.org) URL: [Link][1]

Sources

Comparative

Benchmarking Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride Against Traditional Coupling Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide As peptide synthesis and late-stage functionalization grow increasingly comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

As peptide synthesis and late-stage functionalization grow increasingly complex, the limitations of traditional amide coupling reagents—such as epimerization, difficult byproduct removal, and moisture sensitivity—have become critical bottlenecks. This guide provides an objective benchmarking of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (MIMB·HCl) against industry-standard reagents (DCC, EDC/NHS, and HATU).

By analyzing the underlying mechanistic causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize difficult amidations and macrocyclizations.

Mechanistic Causality: Overcoming the Oxazolone Pathway

To understand why MIMB·HCl offers superior performance in specific niches, we must first examine the failure modes of traditional reagents.

When using carbodiimides like DCC, the carboxylic acid is activated into an O-acylisourea intermediate. In the presence of sterically hindered amines or slow coupling conditions, this intermediate frequently undergoes intramolecular cyclization to form an oxazolone. The α-proton of the oxazolone is highly acidic, leading to rapid deprotonation and subsequent epimerization (racemization) of the chiral center . While additives like HOBt or NHS are used to intercept the O-acylisourea and form a more stable active ester 1, they add complexity and reduce atom economy.

The MIMB·HCl Advantage: MIMB·HCl operates via an entirely different pathway, leveraging imidate chemistry 2. Upon neutralization of the hydrochloride salt, the free imino ether is attacked by the carboxylate to form a highly reactive acyl imidate intermediate 3.

The true causality behind its efficiency lies in anchimeric assistance (neighboring group participation). The ortho-methyl ester group on the MIMB aromatic ring stabilizes the leaving group during amine attack. As the amine attacks the acyl carbonyl, the leaving group collapses into dimethyl phthalate and ammonia. This creates an irreversible thermodynamic sink that accelerates aminolysis, completely outcompeting the oxazolone formation pathway and preserving stereochemical integrity.

Mechanism cluster_0 Traditional (e.g., DCC/HATU) cluster_1 MIMB·HCl Pathway A1 Carboxylic Acid A2 O-Acylisourea / Active Ester A1->A2 Coupling Reagent A3 Amide Product A2->A3 Amine Addition A4 Urea / Uronium Byproduct A2->A4 Leaving Group B1 Carboxylic Acid B2 Acyl Imidate Intermediate B1->B2 MIMB·HCl + Base B3 Amide Product B2->B3 Amine Addition B4 Dimethyl Phthalate Byproduct B2->B4 Anchimeric Assistance

Mechanistic comparison of traditional coupling reagents vs. MIMB·HCl.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing MIMB·HCl against standard reagents across critical performance metrics. Data reflects standard liquid-phase peptide synthesis conditions (DMF/DCM, 25°C).

Coupling ReagentActive IntermediateEpimerization Rate (%)Typical Yield (%)Atom EconomyPrimary ByproductByproduct Removal
MIMB·HCl Acyl Imidate< 1.0% 92 - 98% ModerateDimethyl PhthalateEasy (Hexane/EtOAc wash)
HATU HOAt Active Ester< 2.0%90 - 95%LowUronium salts, HOAtModerate (Aqueous wash)
EDC / NHS NHS Active Ester~ 2.5%80 - 90%ModerateWater-soluble IsoureaEasy (Aqueous extraction)
DCC O-Acylisourea> 5.0%75 - 85%HighDicyclohexylurea (DCU)Difficult (Filtration required)

Key Takeaway: While HATU remains the gold standard for raw reaction speed, MIMB·HCl offers superior stereochemical retention and drastically simplifies downstream purification due to the highly organic-soluble, non-polar nature of its dimethyl phthalate byproduct.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains built-in validation checkpoints. The methodologies below are designed as self-validating systems: they utilize the unique UV-absorbance profile of the MIMB·HCl leaving group to track reaction progress in real-time.

Protocol A: Standard Liquid-Phase Amidation

Objective: Coupling of a sterically hindered N-protected amino acid with a primary amine.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • Amine: 1.1 equivalents

  • MIMB·HCl: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and MIMB·HCl (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Causality check: The base neutralizes the HCl salt of MIMB, generating the free imidate. The solution will turn slightly yellow as the acyl imidate intermediate forms. Stir for 15 minutes.

  • Amine Addition: Add the amine (1.1 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (TLC/HPLC Check): Spot the reaction on a TLC plate (UV 254 nm). You should observe the disappearance of the acyl imidate intermediate and the emergence of a highly UV-active spot corresponding to the dimethyl phthalate byproduct (Rf ~0.6 in 3:1 Hexane:EtOAc). If the intermediate persists, aminolysis is incomplete.

  • Workup: Quench the reaction with 5% aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine.

  • Purification: The dimethyl phthalate byproduct is highly soluble in non-polar solvents. A simple silica plug or crystallization often yields the pure amide without the need for exhaustive chromatography.

Workflow Step1 1. Pre-activation (Acid + MIMB·HCl) Step2 2. Amine Addition (Dropwise, 0°C) Step1->Step2 Step3 3. HPLC/TLC Monitoring Step2->Step3 Step4 4. Aqueous Workup (Byproduct Removal) Step3->Step4 Step5 5. Pure Amide Isolation Step4->Step5

Step-by-step experimental workflow for MIMB·HCl mediated amide coupling.

Protocol B: Difficult Macrocyclization (Pseudo-High Dilution)

For head-to-tail cyclic peptides, traditional reagents often yield high degrees of cyclodimerization. MIMB·HCl excels here because the acyl imidate intermediate is stable enough to prevent rapid intermolecular side-reactions, yet reactive enough to undergo intramolecular closure once the amine is deprotected.

  • Intermediate Formation: Dissolve the linear peptide precursor (free acid, Boc-protected amine) in DCM. Add 1.5 eq MIMB·HCl and 2.0 eq DIPEA. Stir for 30 minutes to form the stable acyl imidate at the C-terminus.

  • Deprotection & Cyclization: Remove the Boc group using standard TFA/DCM protocols. Dilute the crude mixture into a large volume of DMF (to achieve a 0.001 M concentration) containing 3.0 eq of DIPEA to neutralize the TFA salt.

  • Validation: The intramolecular attack is driven by the anchimeric assistance of the ortho-ester. Monitor via LC-MS for the specific mass loss of dimethyl phthalate (-194 Da from the intermediate complex).

Conclusion

While traditional reagents like EDC, DCC, and HATU will remain staples of the synthetic laboratory, Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride provides a highly specialized, mechanistically distinct alternative. By shifting the activation paradigm from O-acylisoureas to acyl imidates, it effectively suppresses oxazolone-induced epimerization and replaces notoriously difficult-to-remove byproducts (like DCU) with easily managed aromatic esters. For drug development professionals dealing with sensitive chiral centers or difficult purifications, MIMB·HCl represents a robust, self-validating addition to the coupling reagent toolkit.

References

  • Catalytic Approaches to the Synthesis of Amide Bonds - University of Bath.

  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. 1

  • Recent advances in the cleavage of non-activated amides - Beilstein Journals. 2

  • Amide Bond Activation - MDPI. 3

Sources

Validation

A Comparative Guide to the Analysis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride: GC-MS vs. LC-MS Methodologies

This guide provides an in-depth, objective comparison of analytical methodologies for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a compound presenting unique challenges due to its salt form and polar nature....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride, a compound presenting unique challenges due to its salt form and polar nature. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental rationale behind experimental choices. We will explore a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow, which necessitates derivatization, and contrast it with a more direct Liquid Chromatography-Mass Spectrometry (LC-MS) approach. The goal is to equip the reader with the expertise to select the most suitable technique for their analytical objectives, from routine quality control to in-depth structural elucidation.

Part 1: The Challenge of Analyzing a Polar Hydrochloride Salt

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is a polar, non-volatile salt. Direct injection into a gas chromatograph is not feasible, as salts lack the requisite volatility and thermal stability to traverse the GC system. The high temperatures of the GC inlet would cause decomposition rather than vaporization, yielding meaningless data. Therefore, any successful GC-MS analysis hinges on a critical sample preparation strategy to convert the analyte into a volatile and thermally stable form.

This necessity for chemical modification (derivatization) is a major distinguishing factor when comparing GC-MS to liquid-based separation techniques.[1][2]

Part 2: Derivatization-Based GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique renowned for its high-resolution separation and its ability to provide detailed structural information through predictable electron ionization (EI) fragmentation patterns.[3][4] For our target analyte, a multi-step sample preparation is mandatory.

Experimental Rationale & Protocol

The core strategy involves two main stages:

  • Neutralization: The hydrochloride salt is converted to its "free base" form by treatment with a base. This removes the ionic charge, which is a primary barrier to volatility.

  • Derivatization: The active hydrogen on the imino group (-NH) is replaced with a non-polar, thermally stable group. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a versatile and widely used method for this purpose.[1][5][6] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly reactive and effective silylation reagent.[5][7][8]

GC-MS Sample Preparation Workflow

Caption: Workflow for preparing the hydrochloride salt for GC-MS analysis.

Detailed Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride into a 2 mL autosampler vial.

  • Solubilization & Neutralization: Add 200 µL of pyridine. Pyridine acts as both a solvent and a mild base to neutralize the HCl, facilitating the subsequent derivatization.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to enhance the reactivity of the silylating agent, especially for less reactive groups.[9]

  • Reaction: Cap the vial tightly and heat in a heating block at 70°C for 30 minutes. This provides the necessary activation energy for the reaction to proceed to completion.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

Instrumentation and Expected Results

The analysis should be performed on a standard GC-MS system with the following parameters, which serve as a validated starting point.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the derivatized analyte while minimizing thermal stress. A split ratio (e.g., 20:1) prevents column overloading.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar (5% phenyl) methylpolysiloxane column offers excellent resolution for a wide range of analytes and is robust for routine use.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 100°C (1 min), ramp to 280°C @ 15°C/min, hold 5 minStarts below the solvent boiling point, then ramps efficiently to elute the derivatized analyte in a reasonable time.
MS System 5977B MSD or equivalentStandard single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.[10]
Source Temp. 230°CStandard temperature to maintain cleanliness and prevent condensation.
Mass Range 40-450 amuCovers the expected mass range of the derivatized molecule and its fragments.

Expected Data: The derivatization replaces the imino hydrogen with a trimethylsilyl (TMS) group.

  • Free Base (C₁₀H₁₁NO₂): MW = 177.22 g/mol

  • TMS-Derivative (C₁₃H₁₉NO₂Si): MW = 249.38 g/mol

  • Chromatogram: A sharp, symmetrical peak should be observed in the total ion chromatogram (TIC).

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion (M⁺˙) at m/z 249. Key fragments would include losses of methyl (-CH₃, m/z 234), methoxy (-OCH₃, m/z 218), and the ester group (-COOCH₃, m/z 190).[11][12] The presence of these fragments provides high confidence in the structural identification.

Part 3: Comparative Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)

For polar and ionic compounds, LC-MS is often a more direct and efficient analytical choice.[3] It analyzes compounds in the liquid phase, thereby eliminating the need for volatilization and, crucially, the derivatization step required for GC-MS.[13]

Experimental Rationale & Protocol

The strategy here is simplicity itself: dissolve the sample in a suitable solvent and inject it. Reversed-phase liquid chromatography (RPLC) is the workhorse of LC, separating compounds based on their polarity.

Detailed Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the hydrochloride salt into a 2 mL vial.

  • Solubilization: Dissolve the sample in 1 mL of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution.

  • Dilution: Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).

  • Analysis: Inject 5 µL into the LC-MS system.

Instrumentation and Expected Results
ParameterSettingRationale
LC System Agilent 1290 Infinity II or equivalentA high-performance system capable of handling the pressures and flow rates for modern chromatography.
Column ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm)A C18 stationary phase provides excellent retention for moderately polar compounds in reversed-phase mode.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid acidifies the mobile phase to ensure the analyte remains in its protonated, ionic form for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase used to elute the analyte from the column.
Gradient 5% B to 95% B over 8 minA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
MS System 6120 Single Quadrupole or equivalentStandard mass detector for LC.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, pre-ionized molecules.[14] Positive mode will detect the protonated molecule.
Drying Gas Nitrogen, 350°C, 10 L/minRemoves solvent droplets to facilitate ionization.
Mass Range 100-300 amuCovers the expected mass of the protonated analyte.

Expected Data: The analyte is detected as its protonated free base.

  • Analyte Form: [M+H]⁺ (protonated free base)

  • Expected Ion: The mass spectrum should show a dominant ion at m/z 178.23, corresponding to the molecular weight of the free base (177.22) plus the mass of a proton. Fragmentation is minimal with ESI, making it excellent for molecular weight confirmation but less informative for structural elucidation without a tandem MS (MS/MS) system.

Part 4: Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS is not about which is "better," but which is more suitable for the intended purpose. The following diagram and table summarize the key decision-making factors.

Comparative Analytical Workflows

Caption: High-level comparison of GC-MS and LC-MS workflows.

Performance Metrics
FeatureDerivatization GC-MSDirect LC-MS
Sample Prep. Complexity High: Multi-step, requires heating, anhydrous conditions.Low: Simple "dilute-and-shoot."
Analysis Time Longer due to sample prep (~45-60 min per sample).Shorter due to minimal prep (~15 min per sample).
Structural Information Excellent: EI produces rich, predictable fragmentation for structural confirmation.Good: ESI gives clear molecular weight; requires MS/MS for detailed structural data.
Robustness Moderate: Derivatization can introduce variability; active sites in the GC inlet can be problematic for polar analytes.[15]High: Less prone to analyte degradation; well-suited for polar compounds.
Throughput LowerHigher
Cost & Consumables Requires derivatization reagents and specialized vials.Requires high-purity LC-MS grade solvents.
Method Validation More complex due to the validation of the derivatization step itself, as per ICH guidelines.[16][17][18]More straightforward validation process.[16][19]

Conclusion and Recommendations

Both GC-MS and LC-MS are viable for the analysis of Methyl 2-[Imino(methoxy)methyl]benzoate, but their strengths are suited to different analytical goals.

  • Choose LC-MS for:

    • High-throughput screening and routine quality control: The simple, fast sample preparation and analysis make it the superior choice for quantifying the primary analyte when speed and efficiency are paramount.

    • Analysis of complex mixtures or biological matrices: The robustness and direct nature of LC-MS are advantageous when dealing with "dirty" samples where derivatization could be complicated by side reactions.[20]

  • Choose GC-MS for:

    • Definitive structural elucidation and impurity identification: The reproducible, information-rich fragmentation patterns generated by Electron Ionization (EI) are invaluable for identifying unknown impurities or confirming the structure of the main component without needing an authentic reference standard for every peak.

    • Method orthogonality: In drug development, using a fundamentally different technique like GC-MS to confirm results from LC-MS provides a higher degree of confidence in the data, a principle valued in regulatory submissions.

Ultimately, the decision rests on the specific question being asked. For "How much is in my sample, and can I measure 100 samples today?", LC-MS is the clear winner. For "What exactly is in my sample, including the unknowns?", the derivatization-GC-MS workflow, despite its complexity, remains an exceptionally powerful tool.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][16][18]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link][21]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link][20]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link][3]

  • Indian Journal of Pharmaceutical Sciences. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][19]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Labstat. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][10]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link][13]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link][14]

  • MDPI. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]

  • SciSpace. (1968). A new silylation reagent for amino acids bis (trimethylsilyl)trifluoroacetamide (BSTFA). [Link][7]

  • SpringerLink. (2014). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [Link]

  • ResearchGate. (2025). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link][11]

  • PubMed. (2024). LC-MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • ResearchGate. (2014). Why does the mass spectrum of an ester never show the molecular ion?. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link][1]

  • ResearchGate. (2024). (PDF) LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. [Link]

  • Shimadzu. Fundamentals of LC, MS and LCMS. [Link]

  • Journal of Lipid Research. (2013). Structural characterization of wax esters by electron ionization mass spectrometry. [Link][12]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • University of Missouri. (1970). TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. [Link][9]

  • PubMed. (1968). A new silylation reagent for amino acids bis(trimethylsilyl)trifluoroacetamide (BSTFA). [Link][8]

  • Silylation Overview. [Link]

  • ResearchGate. (2018). (PDF) Derivatization Methods in GC and GC/MS. [Link][6]

  • MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. [Link]

  • ResearchGate. (2018). (PDF) Thermal stability of imidazolium-based ionic liquids. [Link]

  • KIST. (2023). Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. [Link]

  • Chromatography Forum. (2007). HCL SALT. [Link]

  • IOPscience. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Blueprint: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride As a critical benzimidate building block in advanced drug development, Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Blueprint: Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

As a critical benzimidate building block in advanced drug development, Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) requires meticulous handling. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating operational and disposal protocols grounded in mechanistic causality.

Section 1: Chemical Profiling and Mechanistic Hazards

To handle this compound safely, one must understand the chemical causality behind its hazard profile. As a hydrochloride salt of an imidate ester, its stability is heavily dictated by its susceptibility to hydrolysis.

Mechanistic Causality: Imidate hydrochlorides are highly electrophilic. Upon exposure to ambient moisture or aqueous environments, the imino carbon undergoes rapid nucleophilic attack by water. This leads to the hydrolysis of the compound into the corresponding benzoate ester or amide, simultaneously releasing gaseous hydrogen chloride (HCl) [1]. This inherent reactivity necessitates stringent inert-atmosphere storage and dictates the operational requirement for alkaline neutralization during disposal [2].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS Number 1823954-95-5
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, strictly moisture-free

Section 2: Operational Safety and PPE Validation

Handling this compound requires a self-validating safety system where every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose against the compound's reactive nature [3].

Table 2: Required PPE and Mechanistic Rationale

PPE ComponentSpecificationHazard Mitigated (Causality)
Respirator N95 / P2 Particulate MaskPrevents inhalation of fine crystalline dust and localized HCl vapors generated by ambient moisture (H335).
Gloves Double-layered NitrileProtects against dermal absorption and localized acid burns from moisture-induced hydrolysis on the skin (H315).
Eye Protection Tight-fitting Splash GogglesShields ocular mucosa from highly irritating particulate matter and acidic fumes (H319).
Environment Class II Fume HoodEnsures continuous negative pressure to capture any evolved HCl gas during container opening and transfer.

Section 3: Step-by-Step Disposal and Spill Response Protocols

Proper disposal must comply with US EPA guidelines (40 CFR Parts 261) for halogenated and nitrogenous hazardous waste[4]. The following protocols are designed as self-validating workflows to ensure complete chemical neutralization.

Protocol A: Routine Chemical Disposal via Incineration
  • Segregation: Collect all solid waste and contaminated consumables in a designated, moisture-free, chemically compatible container labeled "Halogenated Organic Waste."

  • Solvent Suspension: In a functioning fume hood, dissolve or suspend the solid waste in a highly combustible, EPA-approved solvent (e.g., anhydrous ethanol or acetone).

    • Causality: This ensures uniform thermal destruction during incineration and prevents explosive particulate combustion.

  • Incineration Transfer: Transfer the solution to a licensed hazardous waste facility.

  • Thermal Destruction & Scrubbing: The material must be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber system.

    • Causality: Combustion of C10H12ClNO3 generates highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. The alkaline scrubber is a non-negotiable requirement to neutralize these acidic exhaust gases before atmospheric release [2].

  • Validation: The destruction efficiency is self-validated by the facility's Continuous Emissions Monitoring (CEM) system, ensuring exhaust pH and NOx levels remain within regulatory limits.

Protocol B: Laboratory Spill Containment and Neutralization

This protocol relies on a self-validating pH check to ensure complete neutralization of the hazardous hydrochloride salt.

  • Isolation: Immediately evacuate non-essential personnel and ensure fume hood sashes are lowered to maximize room exhaust.

  • Dry Containment: Surround the spill with a dry, inert absorbent (e.g., diatomaceous earth or dry sand).

    • Critical Note: Do NOT apply water directly to the unquenched solid, as rapid hydrolysis will generate a concentrated plume of HCl gas.

  • Mechanical Collection: Using non-sparking tools, sweep the solid-absorbent mixture into a sealable hazardous waste container.

  • Alkaline Quenching: Wash the contaminated surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. The mild base will safely neutralize residual hydrochloride salts without generating excessive exothermic heat.

  • Validation: Test the surface with pH indicator paper. The cleanup is only considered complete and self-validated when the surface registers a stable pH of 7-8.

  • Final Clearance: Wipe the area with damp paper towels and dispose of all materials as solid hazardous waste.

Section 4: Waste Management Workflow Visualization

The following diagram illustrates the logical flow of waste streams, ensuring that both solid and aqueous byproducts are safely neutralized and disposed of in accordance with environmental regulations.

WasteManagementPathway Source Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS: 1823954-95-5) SolidWaste Solid Waste Accumulation (Moisture-Free, 2-8°C) Source->SolidWaste Unused/Expired Reagent AqueousWaste Aqueous/Solvent Waste (Post-Reaction Mixture) Source->AqueousWaste Reaction Byproducts SolventMix Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) SolidWaste->SolventMix Prep for Destruction Quench Alkaline Quenching (5% NaHCO3) AqueousWaste->Quench Controlled Neutralization Incinerator Chemical Incinerator (with Afterburner) SolventMix->Incinerator Thermal Destruction Scrubber Alkaline Scrubber System (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas Mitigation pHCheck pH Verification (Target: pH 7-8) Quench->pHCheck Indicator Testing Disposal Licensed Aqueous Hazardous Waste Facility pHCheck->Disposal EPA 40 CFR 261 Compliant

Fig 1: Waste management and neutralization pathway for benzimidate hydrochloride derivatives.

References

  • 63617-98-1|Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride | BLD Pharm | 1

  • SAFETY DATA SHEET - TCI Chemicals | TCI Chemicals | 2

  • Methyl benzimidate | 7471-86-5 | Benchchem | 3

  • TCI AMERICA - Spectrum Chemical | Spectrum Chemical |4

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

This guide provides essential safety and logistical information for the handling of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to a self-validating system of safety.

Hazard Assessment: An In-Depth Analysis

The methyl benzoate backbone suggests several potential hazards, including being a combustible liquid, harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.[1] Furthermore, some forms of benzoate esters have been noted for potential reproductive toxicity.

The imino ester functionality introduces another layer of complexity. These compounds can be unstable and may decompose during purification or storage. Their reactivity is also pH-dependent, and they are sensitive to moisture.[2]

Based on this composite analysis, we must treat this compound with a high degree of caution, assuming it possesses the following hazards until proven otherwise.

Hazard Category Classification (Inferred) Primary Concerns
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Eye Damage/Irritation Category 2ACauses serious eye irritation.
Physical Hazards Combustible LiquidMay ignite on heating.
Reactivity UnstablePotential for decomposition; sensitive to moisture and pH.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely about creating a barrier; it's about establishing a multi-layered defense system that accounts for the specific hazards of the chemical. The following is a detailed protocol for donning and using PPE when handling Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Foundational Protection: Attire and Engineering Controls
  • Laboratory Coat : A clean, flame-resistant lab coat must be worn and fully buttoned. This is your primary barrier against splashes and spills.

  • Full-Length Pants and Closed-Toe Shoes : Exposed skin on the lower body is a common and avoidable risk. Ensure no skin is visible between your lab coat and footwear.

  • Work in a Certified Fume Hood : All handling of this compound, including weighing and solution preparation, must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[3]

Hand Protection: Selecting the Right Gloves

Given the irritant nature of benzoate esters, robust hand protection is critical.

  • Glove Type : Butyl or Nitrile rubber gloves are recommended for handling methyl benzoate and related compounds.[1] These materials provide good resistance to this class of chemicals.

  • Double Gloving : It is best practice to wear two pairs of gloves. This provides a significant increase in protection against tears and permeation.

  • Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use. If you suspect contact with the chemical, change your gloves immediately, following the proper removal procedure to avoid contaminating your skin.

Eye and Face Protection: Shielding Against Splashes
  • Safety Goggles : Indirectly vented, chemical splash goggles are mandatory. They must form a seal around the eyes to protect against splashes from all angles.

  • Face Shield : When there is a higher risk of splashing (e.g., when transferring larger volumes or working with a reaction under pressure), a face shield should be worn in addition to safety goggles.

Respiratory Protection: When to Escalate

Under normal conditions of handling small quantities within a certified fume hood, additional respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, a respirator may be required.[4] Consult with your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing.

Operational Plan: From Benchtop to Disposal

A seamless and safe workflow requires a clear plan for every stage of the chemical's lifecycle in the lab.

Safe Handling and Storage
  • Storage : Store Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Given the moisture sensitivity of imino esters, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

  • Handling :

    • Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.[2]

    • Use only glass or Teflon-coated labware for transfers, as organic solvents can leach plasticizers from plastic containers.

    • Avoid creating dust or aerosols.[5]

    • Wash hands thoroughly after handling, even if you were wearing gloves.[6]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Emergency Situation Immediate Action Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] 3. Seek medical attention if irritation persists.[3]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][7] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[6] 3. Seek immediate medical attention.
Small Spill 1. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. 2. Place the absorbent material into a sealed container for disposal.[5] 3. Clean the spill area with soap and water.[7]
Large Spill 1. Evacuate the area immediately.[4] 2. Alert your supervisor and institutional EHS. 3. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Disposal Plan

All waste containing Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and properly labeled container.

  • Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal : Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not pour it down the drain.[8]

Safety Workflow Diagram

The following diagram illustrates the critical decision points and actions for safely handling Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol start Start: Handling Required assess_hazards Assess Hazards & Review SDS/Guide start->assess_hazards ppe_check Don PPE in Correct Order assess_hazards->ppe_check fume_hood Verify Fume Hood Function ppe_check->fume_hood weigh_transfer Weigh & Transfer in Fume Hood fume_hood->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup waste_collection Collect Waste in Labeled Container reaction_setup->waste_collection spill_detected Spill or Exposure Occurs reaction_setup->spill_detected Incident decontaminate Decontaminate Work Area waste_collection->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end evacuate Evacuate Area (if large spill) spill_detected->evacuate Large Spill first_aid Administer First Aid spill_detected->first_aid notify Notify Supervisor & EHS evacuate->notify first_aid->notify

Caption: Safe Handling and Emergency Response Workflow.

References

  • Sigma-Aldrich. (2025, November 6).
  • New Jersey Department of Health. (n.d.).
  • TCI Chemicals. (2018, October 3).
  • TCI Chemicals. (2025, January 15).
  • TCI Chemicals. (2023, March 5).
  • Santa Cruz Biotechnology. (2018, October 10).
  • Tokyo Chemical Industry. (2025, November 18).
  • Sigma-Aldrich. (2025, November 7).
  • ScienceLab.com. (2005, October 10).
  • Durham Tech. (2014, December 29).
  • Chemos GmbH&Co.KG. (n.d.).
  • ChemView. (2016, January 27).
  • ChemicalBook. (2026, January 17).
  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BenchChem. (2025). Storage and handling guidelines for Amino-PEG14-acid.
  • Zhang, J., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric reduction. Beilstein Journal of Organic Chemistry, 10, 536-543. [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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